Cobalt chloride hexahydrate
Description
Structure
2D Structure
Properties
IUPAC Name |
cobalt(2+);dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.Co/h2*1H;/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPFVAHMJGGAJG-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cl-].[Cl-].[Co+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoCl2, Cl2Co | |
| Record name | COBALT CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8439 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | COBALT (II) CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0783 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | cobalt(II) chloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Cobalt(II)_chloride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9040180 | |
| Record name | Cobalt chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cobalt chloride is a pink to red solid with a slight sharp odor. Sinks and mixes with water. Pale blue leaflets, turns pink upon exposure to moist air., Pale-blue hygroscopic solid; Turns pink in moist air; [Merck Index] Blue granules with a chlorine-like smell and soluble in water; [MSDSonline], PALE BLUE HYGROSCOPIC POWDER. TURNS PINK ON EXPOSURE TO AIR AND MOISTURE. | |
| Record name | COBALT CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8439 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cobaltous chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8047 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | COBALT (II) CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0783 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
1049 °C | |
| Record name | Cobaltous chloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1000 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | COBALT (II) CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0783 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Soluble in water, 53.420 lb/100 lb water at 70 °F, In water, 1.16 kg/L at 0 °C, Soluble in alcohols, acetone, ether, glycerol, and pyridine, For more Solubility (Complete) data for Cobaltous chloride (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 53 (good) | |
| Record name | Cobaltous chloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1000 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | COBALT (II) CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0783 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.924 at 68 °F (USCG, 1999) - Denser than water; will sink, 3.36 at 25 °C/4 °C, Mol wt: 165.87; violet-blue, monoclinic or triclinic crystals; density: 2.477 at 25 °C/26 °C; slightly soluble in ether /Cobaltous chloride dihydrate/, 3.4 g/cm³ | |
| Record name | COBALT CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8439 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cobaltous chloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1000 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | COBALT (II) CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0783 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
VP: 10 kPa (75 mm Hg) at 818 °C; 100 kPa (750 mm Hg) at 1048 °C | |
| Record name | Cobaltous chloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1000 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Pale-blue hygroscopic leaflets; colorless in very thin layers, Blue hexagonal leaflets | |
CAS No. |
7646-79-9, 1332-82-7 | |
| Record name | COBALT CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8439 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cobalt chloride (CoCl2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7646-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cobalt chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001332827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cobaltous chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007646799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cobalt chloride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14206 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cobalt chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cobalt dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.718 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | COBALTOUS CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EVS87XF13W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cobaltous chloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1000 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | COBALT (II) CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0783 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
187 °F (USCG, 1999), 735 °C | |
| Record name | COBALT CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8439 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cobaltous chloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1000 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | COBALT (II) CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0783 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthetic Methodologies and Precursor Chemistry of Cobalt Ii Chloride Hexahydrate
Advanced Preparation Techniques for Crystalline Cobalt(II) Chloride Hexahydrate
The synthesis of crystalline cobalt(II) chloride hexahydrate can be achieved through various advanced methodologies, each offering distinct advantages in terms of purity, crystal quality, and scalability. These techniques range from traditional solvent-based crystallization to more modern solid-state and electrochemical approaches.
Solvent-Based Crystallization and Purification Protocols
Solvent-based methods are the most common for preparing cobalt(II) chloride hexahydrate, typically involving the reaction of a cobalt precursor with hydrochloric acid followed by crystallization. Common precursors include cobalt(II) carbonate, cobalt(II) hydroxide (B78521), or cobalt(II) oxide. frontiersin.orgrsc.org The general reaction involves dissolving the precursor in hydrochloric acid, which yields an aqueous solution of cobalt(II) chloride. frontiersin.org
The hexahydrate crystals are subsequently obtained by concentrating the solution through evaporation and allowing it to cool. frontiersin.org For purification, fractional crystallization is a highly effective protocol. This involves creating a saturated aqueous solution at room temperature and allowing it to crystallize overnight. The initial fraction of crystals is separated and re-subjected to the crystallization process multiple times to enhance purity. holycrossngl.edu.in Recrystallization can also be performed from a dilute aqueous hydrochloric acid solution. holycrossngl.edu.in A patented method describes a process where cobalt(II) oxide is dissolved in a hydrochloric acid solution, which is then concentrated, cooled to between -15°C and -20°C, and subjected to a stream of carbon dioxide gas to facilitate the formation of dark purple hexahydrate crystals. sibran.ru
Table 1: Comparison of Solvent-Based Synthesis Protocols for Cobalt(II) Chloride Hexahydrate
| Precursor | Reagent | Key Process Steps | Purification Method | Reference |
|---|---|---|---|---|
| Cobalt(II) carbonate or hydroxide | Hydrochloric acid | Dissolution, evaporation, cooling to crystallize. | Not specified. | frontiersin.org |
| Cobalt(II) oxide | Hydrochloric acid | Dissolution, concentration, cooling (-15°C to -20°C), CO₂ injection. | Not specified. | sibran.ru |
| Crude CoCl₂·6H₂O | Water | Creation of saturated solution, standing overnight. | Fractional crystallization. | holycrossngl.edu.in |
| Crude CoCl₂·6H₂O | Dilute HCl | Dissolution and recrystallization. | Recrystallization. | holycrossngl.edu.in |
Electrochemical Synthesis Pathways for High-Purity Material
While direct electrochemical synthesis of cobalt(II) chloride hexahydrate is not a widely documented method, the electrochemical behavior of its solutions is extensively studied for the deposition of high-purity cobalt metal and nanostructures. In these processes, CoCl₂·6H₂O acts as the essential metal precursor salt in various electrolytes. researchgate.net
Studies have investigated the electrodeposition of cobalt from ethylene (B1197577) glycol-based solutions containing 0.5 M cobalt(II) chloride at 70°C. Cyclic voltammetry reveals that the reduction of Co(II) is an irreversible process with high faradaic efficiencies of 85–90%. researchgate.net The research demonstrates that cobalt can be effectively electrodeposited from these nonaqueous solvents in a single, two-electron step. researchgate.net Such electrochemical studies are crucial for applications in creating cobalt thin films and nanowires, where the purity of the deposited material is paramount. researchgate.net Further research has explored the synthesis of cobalt hydroxides, such as α-Co(OH)₂, via chemical methods using CoCl₂·6H₂O, which can then be used in electrochemical applications. rsc.org
Mechanochemical Approaches in Solid-State Coordination Compound Synthesis
Mechanochemistry, which involves inducing reactions in the solid state through mechanical force (e.g., grinding or milling), presents a solvent-free alternative for synthesizing coordination compounds. This technique has been successfully applied to reactions involving anhydrous cobalt(II) chloride and its hexahydrate form. rsc.orgsibran.ruirejournals.com
Research has demonstrated that various cobalt complexes can be synthesized by milling cobalt(II) chloride hexahydrate directly with a ligand. For instance, equimolar concentrations of CoCl₂·6H₂O and benzimidazole (B57391) can be ground together for approximately 20 minutes to yield a powdered complex, showcasing a rapid, solvent-free synthetic route. irejournals.com Other studies have utilized anhydrous cobalt(II) chloride as a starting material for mechanochemical reactions. In one example, milling anhydrous CoCl₂ with lithium borohydride (B1222165) (LiBH₄) results in the formation of diborane(6), achieving a yield of 49.4%. sibran.ru Another application involves the direct reaction of stoichiometric amounts of caesium chloride (CsCl) and anhydrous CoCl₂ under ambient conditions to produce phase-pure halocobaltate phases like CsCoCl₃ and Cs₂CoCl₄. rsc.org These methods highlight the versatility of mechanochemistry in accessing coordination compounds that may be difficult to obtain through traditional solution-based routes. rsc.orgdntb.gov.ua
Role as a Precursor in the Synthesis of Advanced Cobalt-Containing Materials
Cobalt(II) chloride hexahydrate is a fundamental precursor for the synthesis of a wide array of advanced materials, particularly cobalt oxide nanoparticles and nanostructures, which have significant applications in catalysis, energy storage, and electronics.
Fabrication of Cobalt Oxide Nanoparticles and Nanostructures
The transformation of cobalt(II) chloride hexahydrate into cobalt oxide nanostructures, primarily cobaltosic oxide (Co₃O₄), is a well-established process. These nanostructures are valued for their exceptional thermal stability and magnetic, optical, and electrochemical properties. holycrossngl.edu.in Various chemical synthesis routes are employed to control the size, morphology, and crystallinity of the resulting nanoparticles.
Co-precipitation is a simple, effective, and widely used method for synthesizing cobalt oxide nanoparticles from cobalt(II) chloride hexahydrate. holycrossngl.edu.inresearchgate.nethilarispublisher.com The process involves dissolving CoCl₂·6H₂O in a solvent (typically deionized water) and then adding a precipitating agent to induce the formation of a cobalt-containing precursor, which is subsequently converted to cobalt oxide through heat treatment (calcination). holycrossngl.edu.inhilarispublisher.com
In a typical synthesis, an aqueous solution of cobalt(II) chloride hexahydrate is prepared, and a basic solution, such as ammonium (B1175870) hydroxide (NH₄OH) or sodium hydroxide (NaOH), is added dropwise with constant stirring. holycrossngl.edu.in This raises the pH, leading to the precipitation of cobalt hydroxide. The precipitate is then aged, washed, dried, and finally calcined in a furnace at temperatures ranging from 400°C to 500°C to yield crystalline Co₃O₄ nanoparticles. holycrossngl.edu.inhilarispublisher.com Researchers have optimized this method by varying parameters like precursor concentration, pH, and stirring time to control the particle size and properties for specific applications, such as catalysis and photocatalysis. frontiersin.orghilarispublisher.com
Table 2: Research Findings on Co-precipitation Synthesis of Co₃O₄ Nanoparticles
| Precursor | Precipitating Agent | Key Process Steps | Calcination Temp. | Resulting Material | Reference |
|---|---|---|---|---|---|
| Cobalt chloride hexahydrate (0.1 M) | Ammonium hydroxide | Stirring (30 min), precipitation (48 hrs), drying (90°C). | 500°C (2 hrs) | Crystalline Co₃O₄ nanoparticles. | holycrossngl.edu.in |
| This compound | Sodium hydroxide | Not specified. | Not specified. | Co₃O₄ nano aggregates. | researchgate.net |
| This compound | Diluted NH₃·H₂O | Stirring until pH 11, reflux (180°C for 2 hrs), aging (24 hrs), drying (80°C). | 400°C (3 hrs) | Chromium-doped Co₃O₄ nanoparticles. | hilarispublisher.com |
| This compound (1.85 mmol) | Sodium borohydride (NaBH₄) | Stirring with Pluronic P123 stabilizer, magnetic separation, washing. | Drying at 65°C (5 hrs) | Magnetic Co₃O₄ nanoparticles. | frontiersin.org |
Hydrothermal and Solvothermal Methods for Controlled Morphology
Cobalt(II) chloride hexahydrate is a versatile precursor in hydrothermal and solvothermal synthesis, which are widely employed methods for producing crystalline materials with controlled morphologies. These techniques involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents at elevated temperatures and pressures within a sealed vessel, such as an autoclave. By carefully tuning reaction parameters like temperature, solvent, and the use of surfactants or complexing agents, researchers can direct the growth of nanomaterials into specific shapes such as nanowires, nanorods, microspheres, and other complex architectures.
In hydrothermal synthesis, CoCl₂·6H₂O can be used with agents like urea (B33335) to produce cobalt oxide (Co₃O₄) nanostructures. The morphology of the resulting material is highly dependent on the anion present in the cobalt salt precursor. diva-portal.org For instance, using this compound in a reaction with urea at 95°C has been shown to produce an interconnected network of Co₃O₄ nanowires. diva-portal.org Another study demonstrated the formation of urchin-like Co₃O₄ structures with an average diameter of 4-6 μm. juniperpublishers.com This was achieved by reacting this compound in a solution containing polyethylene (B3416737) glycol (PEG-400) and hydrogen peroxide, followed by a second hydrothermal step with urea at 150°C. juniperpublishers.com The use of PEG as a surfactant is crucial as it modifies the surface energy, guiding the assembly of nanowires into these complex, three-dimensional structures. juniperpublishers.com
Solvothermal methods, which utilize organic solvents, also employ this compound to create a variety of compounds with tailored morphologies. For example, β-Co₂P (cobalt phosphide) nanorods with a diameter of about 50 nm were synthesized by reacting CoCl₂·6H₂O with yellow phosphorus in an autoclave at 180°C. researchgate.net Similarly, one-dimensional assemblies of Ni-Co alloy microstructures have been created using a solvothermal reaction involving cobalt(II) chloride hexahydrate and nickel(II) chloride in 1,2-propanediol, which acts as both the solvent and reducing agent. d-nb.info The morphology of these alloys can be controlled by adjusting parameters like the concentration of NaOH in the reaction mixture. d-nb.info Furthermore, bi-component nanocomposites, such as cobalt metatitanate and cobalt oxide, have been produced via a solvothermal route using cobalt(II) chloride hexahydrate and titanium tetraisopropoxide (TTIP) as starting materials. researchgate.net
Table 1: Examples of Hydrothermal and Solvothermal Synthesis using Cobalt(II) Chloride Hexahydrate
| Target Material | Method | Precursors | Key Parameters | Resulting Morphology | Reference |
|---|---|---|---|---|---|
| Co₃O₄ | Hydrothermal | CoCl₂·6H₂O, Urea | 95°C | Interconnected nanowire network | diva-portal.org |
| Co₃O₄ | Hydrothermal | CoCl₂·6H₂O, PEG-400, H₂O₂, Urea | 100°C then 150°C | Urchin-like structures (4-6 μm diameter) | juniperpublishers.com |
| Co₉S₈ | Hydrothermal | CoCl₂·6H₂O, Thiourea, KOH, Na₂EDTA | 180°C for 24h | Cage-like microspheres | mdpi.com |
| Co-doped ZnO | Hydrothermal | CoCl₂·6H₂O, ZnCl₂, KOH | - | Cylindrical microcrystals | nih.gov |
| β-Co₂P | Solvothermal | CoCl₂·6H₂O, Yellow Phosphorus | 180°C | Nanorods (~50 nm diameter) | researchgate.net |
| Ni-Co Alloy | Solvothermal | CoCl₂·6H₂O, NiCl₂·6H₂O, 1,2-propanediol, NaOH | 170°C for 20h | One-dimensional microwires | d-nb.info |
| CoTiO₃/Co₃O₄ | Solvothermal | CoCl₂·6H₂O, Titanium tetraisopropoxide (TTIP) | 650°C | Nanocomposite | researchgate.net |
Microwave-Assisted Synthesis of Cobalt Oxides
Microwave-assisted synthesis has emerged as a rapid, energy-efficient, and cost-effective method for producing nanomaterials. rsc.orgnih.gov This technique utilizes microwave irradiation to heat the reaction mixture, leading to uniform and rapid heating, which can significantly shorten reaction times compared to conventional heating methods like hydrothermal or solvothermal processes. nih.gov Cobalt(II) chloride hexahydrate is frequently used as a precursor in these syntheses to produce cobalt oxide (Co₃O₄) nanoparticles with controlled properties. researchgate.netsciepublish.com
The synthesis process typically involves dissolving this compound in a suitable solvent, often with a surfactant or stabilizing agent, and then subjecting the solution to microwave irradiation. For instance, Co₃O₄ nanoparticles have been synthesized using an aqueous solution of CoCl₂·6H₂O with the leaf extract of Hibiscus rosa-sinensis acting as a catalyst and stabilizer. The resulting nanoparticles exhibited a sponge-like and cubical spine-like structure with an average grain size of 60 nm. researchgate.net In another approach, a simple microwave-assisted chemical coprecipitation method was used to create Co₃O₄ nanorods. acs.org
The use of surfactants like polyethylene glycol (PEG) in a sonochemical synthesis, which can be followed by microwave treatment, helps in controlling the particle size and reducing agglomeration. sciepublish.com A rapid microwave-assisted hydrothermal method has been developed to synthesize cobalt manganese phosphate (B84403) (COMAP) nanostructures in just 12.5 minutes, a significant reduction from the 24-48 hours required for conventional hydrothermal methods. nih.gov This process involved reacting this compound and manganese chloride hexahydrate in the presence of disodium (B8443419) phosphate. nih.gov These examples highlight the versatility of microwave-assisted methods in leveraging this compound for the efficient production of advanced oxide materials.
Table 2: Microwave-Assisted Synthesis of Cobalt Oxides from Cobalt(II) Chloride Hexahydrate
| Target Material | Method | Key Reagents | Key Features | Resulting Product | Reference |
|---|---|---|---|---|---|
| Co₃O₄ | Microwave-Assisted | CoCl₂·6H₂O, Hibiscus rosa-sinensis leaf extract | Use of plant extract as catalyst and stabilizer | Nanoparticles with sponge-like and cubical spine-like structure (~60 nm) | researchgate.net |
| Co₃O₄ | Microwave-Assisted Coprecipitation | CoCl₂·6H₂O, NaOH | Low temperature, atmospheric pressure synthesis | Co₃O₄ nanorods (~33 nm thickness, ~283 nm length) | acs.org |
| Co₃O₄ | Sonochemical with Microwave Potential | CoCl₂·6H₂O, PEG, NaOH | Use of PEG surfactant to control size and agglomeration | Nanoparticles with an average crystallite size of ~15 nm | sciepublish.com |
| COMAP | Microwave-Assisted Hydrothermal | CoCl₂·6H₂O, MnCl₂·6H₂O, Na₂HPO₄ | Rapid synthesis time (12.5 minutes) | Fluffy, platelet-like nanostructures | nih.gov |
Preparation of Diverse Cobalt Salts and Complexes
Cobalt(II) chloride hexahydrate is a fundamental starting material in inorganic synthesis, serving as a precursor for a wide array of other cobalt salts and coordination complexes. wikipedia.orgatamanchemicals.com Its solubility in water and other polar solvents makes it ideal for reactions in solution.
Simple double decomposition (metathesis) reactions in aqueous solutions can produce various insoluble cobalt salts. For example, reacting an aqueous solution of CoCl₂·6H₂O with sodium carbonate yields a precipitate of cobalt(II) carbonate (CoCO₃). atamanchemicals.com Similarly, reaction with an alkali hydroxide like sodium hydroxide results in the formation of cobalt(II) hydroxide (Co(OH)₂). atamanchemicals.com
Cobalt(II) chloride hexahydrate is also central to the synthesis of coordination complexes. In the presence of ammonia (B1221849) and an oxidizing agent, the Co(II) ion is readily oxidized to Co(III), forming stable complexes. A classic example is the synthesis of hexamminecobalt(III) chloride, [Co(NH₃)₆]Cl₃, where CoCl₂·6H₂O is reacted with ammonia and ammonium chloride in the presence of an oxidant like hydrogen peroxide or atmospheric oxygen. williams.edusciencemadness.org By controlling the stoichiometry and reaction conditions, other ammine complexes like chloropentaamminecobalt(III) chloride, [Co(NH₃)₅Cl]Cl₂, can also be prepared. williams.edu
Furthermore, CoCl₂·6H₂O is used to synthesize complexes with various organic ligands. It reacts with Schiff base ligands in methanol (B129727) to form cobalt(II) complexes, where the cobalt ion is often found in a distorted octahedral geometry. niscpr.res.in It has also been used to prepare SNS pincer cobalt(II) model complexes of liver alcohol dehydrogenase by reacting it with bis-thione ligand precursors in acetonitrile. jove.com These reactions typically involve mixing the ligand with CoCl₂·6H₂O in a suitable solvent and refluxing the mixture to yield the desired complex. niscpr.res.injove.com
Table 3: Examples of Cobalt Salts and Complexes Synthesized from Cobalt(II) Chloride Hexahydrate
| Starting Material | Reagents | Solvent/Conditions | Product | Reference |
|---|---|---|---|---|
| CoCl₂·6H₂O | Sodium Carbonate (Na₂CO₃) | Aqueous solution | Cobalt(II) Carbonate (CoCO₃) | atamanchemicals.com |
| CoCl₂·6H₂O | Sodium Hydroxide (NaOH) | Aqueous solution | Cobalt(II) Hydroxide (Co(OH)₂) | atamanchemicals.com |
| CoCl₂·6H₂O | Ammonia (NH₃), Ammonium Chloride (NH₄Cl), Hydrogen Peroxide (H₂O₂) | Aqueous Ammonia | Hexamminecobalt(III) chloride ([Co(NH₃)₆]Cl₃) | williams.edusciencemadness.org |
| CoCl₂·6H₂O | Schiff base ligand | Methanol, Reflux at 80°C | Cobalt(II) Schiff base complex | niscpr.res.in |
| CoCl₂·6H₂O | 2,6-BIS-N-isopropyl-N'methyleneimidzole-2-thione-pyridine | Acetonitrile, Reflux | SNS pincer cobalt(II) complex | jove.com |
Formation of Organic-Inorganic Hybrid Composites
Cobalt(II) chloride hexahydrate is a key inorganic precursor for the synthesis of organic-inorganic hybrid materials. These materials combine the properties of both organic and inorganic components at a molecular or nanoscale level, leading to novel functionalities. The synthesis often involves solvothermal or solid-state reactions where the cobalt ion from CoCl₂·6H₂O coordinates with organic ligands.
A one-step solvothermal method has been used to create a polystyrene–cobalt ferrite (B1171679) (PS–CoFe₂O₄) composite nanomaterial. acs.org In this process, CoCl₂·6H₂O, ferric chloride hexahydrate, and the styrene (B11656) monomer were used as precursors. The resulting material consists of two phases, polystyrene and CoFe₂O₄, hybridized at the nanoscale. acs.org Another solvothermal approach was used to prepare (Zn₀.₅Co₀.₅Fe₂O₄/Mn₀.₅Ni₀.₅Fe₂O₄)@C-MWCNTs hybrids, where CoCl₂·6H₂O was one of several metal chlorides dissolved in ethylene glycol along with other reagents. mdpi.com
Metal hydroxide salts (MHSs), a type of organic-inorganic hybrid material, can be synthesized using CoCl₂·6H₂O. nih.gov The process involves dissolving the cobalt salt and a carboxylic acid in a water/ethanol (B145695) mixture, leading to the formation of hybrid compounds that can be heat-treated to produce various inorganic materials like cobalt sulfides. nih.gov
Hybrid materials with photoluminescent properties have also been developed. A luminescent hybrid material, Bis(8-hydroxyquinoline)cobalt(II) (Co(8hq)₂), was incorporated into mesoporous silica (B1680970). tci-thaijo.orgtci-thaijo.org The synthesis was performed via a solid-state reaction at room temperature by grinding mesoporous silica with CoCl₂·6H₂O and the organic ligand 8-hydroxyquinoline. tci-thaijo.org This method demonstrates a solvent-free approach to creating functional hybrid composites. Additionally, laccase@Co₃(PO₄)₂ hybrid nanoflowers (HNFs) have been fabricated through a soft biomineralization process where the cobalt phosphate provides the inorganic structure for the laccase enzyme. researchgate.net
Advanced Structural Elucidation and Spectroscopic Characterization
Single-Crystal and Powder X-ray Diffraction Analysis of Cobalt(II) Chloride Hexahydrate and Its Derivatives
X-ray diffraction techniques, including both single-crystal and powder X-ray diffraction (PXRD), are indispensable for the detailed structural analysis of crystalline materials. These methods have been extensively applied to cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) and its derivatives to determine their fundamental crystallographic parameters and intricate structural features.
Determination of Crystal System and Space Group
Single-crystal X-ray diffraction studies have unequivocally established that cobalt(II) chloride hexahydrate crystallizes in the monoclinic system. researchgate.netjps.jpoup.comgoogle.com The space group has been identified as C2/m, which is centrosymmetric. researchgate.netjps.jpoup.com This determination is based on the systematic absences of diffractions observed in the X-ray data. oup.com The unit cell of CoCl₂·6H₂O contains two formula units (Z=2). researchgate.netjps.jpoup.com
Powder X-ray diffraction is also a valuable tool, particularly for confirming the phase purity and crystal structure of polycrystalline samples of CoCl₂·6H₂O and its derivatives. google.comresearchgate.net The diffraction patterns of synthesized cobalt-amine complexes, for instance, show new crystalline phases that are distinct from the starting CoCl₂·6H₂O, confirming the formation of new compounds. researchgate.netresearchgate.net
Crystallographic Data for Cobalt(II) Chloride Hexahydrate
| Parameter | Value | Reference |
| Crystal System | Monoclinic | researchgate.netjps.jpoup.com |
| Space Group | C2/m | researchgate.netjps.jpoup.com |
| a (Å) | 10.380(2) | oup.com |
| b (Å) | 7.048(1) | oup.com |
| c (Å) | 6.626(1) | oup.com |
| β (°) | 122.01(1) | oup.com |
| Z | 2 | researchgate.netjps.jpoup.com |
Analysis of Cobalt(II) Coordination Geometry and Ligand Arrangement
The coordination environment around the cobalt(II) ion in CoCl₂·6H₂O has been elucidated through single-crystal X-ray diffraction. The Co(II) ion exhibits a slightly distorted octahedral coordination geometry. researchgate.netoup.com The central cobalt atom is coordinated to four water molecules and two chloride ions, forming the complex cation [CoCl₂(H₂O)₄]. jps.jpoup.com
Studies reveal that in the solid state, the four water molecules occupy the equatorial positions of the octahedron, while the two chloride ions are located at the axial positions. oup.com This specific arrangement results in a trans-dichloro configuration. The remaining two water molecules in the formula unit are not directly coordinated to the cobalt ion but are part of the crystal lattice. jps.jpoup.com In derivatives of cobalt(II) chloride, the coordination geometry can vary, with ligands such as isonicotinamide (B137802) or 1,10-phenanthroline (B135089) replacing the water molecules, but the octahedral geometry around the Co(II) center is often preserved. researcher.lifeasianpubs.org
Coordination Details of the [CoCl₂(H₂O)₄] Complex
| Feature | Description | Reference |
| Coordination Number | 6 | researchgate.net |
| Geometry | Slightly distorted octahedral | researchgate.netoup.com |
| Coordinated Ligands | 4 H₂O, 2 Cl⁻ | jps.jpoup.com |
| Ligand Arrangement | trans-[CoCl₂(H₂O)₄] | oup.com |
| Equatorial Positions | Four water molecules | oup.com |
| Axial Positions | Two chloride ions | oup.com |
Investigation of Hydrogen Bonding Networks and Supramolecular Assemblies
The crystal structure of cobalt(II) chloride hexahydrate is extensively stabilized by a network of hydrogen bonds. jps.jp The coordinated water molecules act as hydrogen bond donors, forming O-H···O type hydrogen bonds that link the individual [CoCl₂(H₂O)₄] units together. jps.jp The two uncoordinated water molecules, often referred to as lattice water, are also integral to this network, forming hydrogen bonds with the coordinated chloride ions. oup.com This intricate network of hydrogen bonds results in a layered structure parallel to the (001) crystal plane, which explains the perfect cleavage observed in these crystals. jps.jp
In various derivatives of CoCl₂·6H₂O, hydrogen bonding and other non-covalent interactions play a crucial role in constructing complex supramolecular assemblies. researcher.lifemdpi.com For example, in a one-dimensional coordination polymer synthesized from CoCl₂·6H₂O, extensive hydrogen bonding stabilizes the three-dimensional supramolecular architecture. researcher.life Similarly, in other cobalt(II) complexes, interactions such as anion–π, π–π stacking, and C–H···O bonds, in addition to hydrogen bonding, lead to the formation of layered assemblies and complex 3D networks. mdpi.compreprints.org
Vibrational Spectroscopy Applications in Structural Assignment
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, provides valuable insights into the molecular structure, bonding, and ligand-metal interactions within cobalt(II) chloride hexahydrate and its derivatives.
Fourier-Transform Infrared (FTIR) Spectroscopy for Ligand-Metal Interactions
FTIR spectroscopy is a powerful tool for characterizing the functional groups and bonding within CoCl₂·6H₂O. The presence of water molecules, both coordinated and as lattice water, gives rise to distinct absorption bands. A strong, broad absorption band observed around 3400 cm⁻¹ is attributed to the O-H stretching vibrations (ν(O-H)) of the water molecules. google.comsemanticscholar.org The bending vibration (δ(H₂O)) of these water molecules appears as a sharp peak around 1620-1650 cm⁻¹. google.comsemanticscholar.orgresearchgate.net
The interaction between the cobalt ion and the water ligands can be probed in the low-frequency region of the FTIR spectrum. Bands observed below 1000 cm⁻¹ are often assigned to the vibrational modes of metal-oxygen (Co-O) stretching, providing direct evidence of the ligand-metal interaction. google.comsemanticscholar.org For instance, a band identified around 630 cm⁻¹ has been attributed to a Co-O interaction. semanticscholar.org The analysis of FTIR spectra is also crucial in studying derivatives, where shifts in the vibrational frequencies of the ligands upon coordination to the cobalt center confirm the formation of the complex.
Characteristic FTIR Bands for Cobalt(II) Chloride Hexahydrate
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~3400 | O-H stretching of water | google.comsemanticscholar.org |
| ~1624-1650 | H-O-H bending of water | google.comsemanticscholar.orgresearchgate.net |
| < 1000 | Co-O stretching vibrations | google.com |
| ~630 | Metal-oxygen interaction | semanticscholar.org |
Raman Spectroscopy for Vibrational Mode Analysis
Raman spectroscopy complements FTIR by providing information on different vibrational modes, particularly those that are symmetric and less active in the infrared spectrum. For molecules with a center of symmetry, such as the [CoCl₂(H₂O)₄] unit in CoCl₂·6H₂O, vibrational modes are subject to the rule of mutual exclusion: symmetric modes are Raman active, while antisymmetric modes are IR active. acs.org
Studies on cobalt-containing compounds have utilized Raman spectroscopy to identify vibrational modes. For instance, in Co₃O₄, characteristic Raman peaks are observed at 189.48, 462.91, 505.70, and 662.60 cm⁻¹, which are assigned to specific vibrational modes (F₂g, E_g, F₂g, and A₁g, respectively). rsc.org While detailed Raman spectra specifically for single-crystal CoCl₂·6H₂O are less commonly reported in the provided context, the technique is valuable for studying its derivatives and related cobalt oxides. rsc.orgresearchgate.net The analysis of vibrational modes can help to understand structural disorder and the effects of doping in cobalt-containing nanomaterials. researchgate.net
Electronic Spectroscopy for Electronic Structure and Coordination Environment
Electronic spectroscopy is a powerful tool for probing the electronic structure of transition metal complexes like cobalt chloride hexahydrate. By analyzing the absorption of electromagnetic radiation in the ultraviolet and visible regions, detailed information about d-d electronic transitions and charge transfer events can be obtained.
The UV-Vis spectrum of this compound is characterized by absorption bands that arise from electronic transitions between the d-orbitals of the Co(II) ion and charge transfer processes. In an aqueous solution, where the cobalt ion exists as the hexaaquacobalt(II) complex, [Co(H₂O)₆]²⁺, the solution is pink. chemeurope.comwikidoc.org This color is due to weak d-d transitions that are characteristic of an octahedral coordination geometry around the d⁷ Co(II) ion. ajol.info
Specifically, the UV-Vis spectrum of an aqueous solution of this compound exhibits d-d transition peaks around 525 nm and 650 nm. yachaytech.edu.ec These transitions are Laporte-forbidden but become observable due to vibronic coupling, which causes a temporary loss of symmetry in the molecule. yachaytech.edu.ec The presence of two d-d transitions suggests a high-spin configuration for the Co(II) ion. yachaytech.edu.ec In different solvent systems, such as a mixture of ethylene (B1197577) glycol and choline (B1196258) chloride, the dominant species can become the tetrahedral [CoCl₄]²⁻ complex, which imparts a blue color to the solution. rsc.orgresearchgate.net The electronic spectrum of this tetrahedral complex shows characteristic absorption peaks between 600 and 750 nm, which are attributed to metal-ligand charge-transfer complexes. researchgate.net
Table 1: UV-Vis Absorption Data for this compound and Related Complexes
| Complex/Solvent System | Wavelength (nm) | Transition Type | Reference |
|---|---|---|---|
| Aqueous Solution | ~525, ~650 | d-d | yachaytech.edu.ec |
| Aqueous Solution | ~200 | Charge Transfer | yachaytech.edu.ec |
| Ethylene Glycol/Choline Chloride | 600-750 | Metal-Ligand Charge Transfer | researchgate.net |
| Complex with Cefuroxime | ~335 | Charge Transfer | ajol.info |
Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for studying paramagnetic species, such as the Co(II) ion in this compound, which possesses unpaired electrons. rsc.org The Co(II) ion is a d⁷ transition metal and can exist in either a high-spin (S=3/2) or low-spin (S=1/2) state. rug.nl
EPR studies can provide valuable information about the electronic spin state and the local coordination geometry of the cobalt center. rsc.orgmarquette.edu For instance, in a deep eutectic solvent composed of ethylene glycol and choline chloride, EPR spectroscopy has been used to probe the chemical environment of Co²⁺. rsc.org The g-factor values obtained from the EPR spectra can help distinguish between different coordination geometries. Tetrahedral Co²⁺ complexes typically exhibit g-values in the range of 2.2–2.4. rsc.org
The EPR spectra of high-spin Co(II) are influenced by the zero-field splitting parameter (E/D), and the resolution of the ⁵⁹Co hyperfine structure is sensitive to strain in the complex, allowing for structural inferences. marquette.edu However, in a pure aqueous solution, Co(II) in the hexa-aqua form, [Co(H₂O)₆]²⁺, often does not exhibit a discernible EPR signal, even at low temperatures like 100K. researchgate.net This highlights the importance of the specific chemical environment in obtaining informative EPR spectra for Co(II) complexes. marquette.edunih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Speciation
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ⁵⁹Co NMR, is a powerful tool for investigating the speciation of cobalt complexes in solution. cdnsciencepub.comacs.orgscispace.com The chemical shift of the ⁵⁹Co nucleus is highly sensitive to its chemical environment, including the nature of the ligands and the formation of ion pairs. cdnsciencepub.comacs.orgnih.gov
Studies have shown that the ⁵⁹Co chemical shift changes significantly upon the addition of various anions to a solution containing a cobalt complex, indicating the formation of ion pairs. cdnsciencepub.com For example, the interaction between the tris(ethylenediamine)cobalt(III) cation and different anions results in measurable shifts in the ⁵⁹Co resonance. acs.org This sensitivity allows for the determination of association constants for these ion pairs. cdnsciencepub.com
While much of the ⁵⁹Co NMR research has focused on Co(III) complexes due to their typically sharper signals, studies on paramagnetic Co(II) complexes are also conducted. pascal-man.comosti.govohiolink.edu In addition to ⁵⁹Co NMR, ¹H NMR can also provide insights into the solution-state structure and dynamics. For instance, in a deep eutectic solvent, differences in the ¹H NMR chemical shifts between systems containing cobalt chloride and cobalt sulfate (B86663) indicate different chemical environments for the Co²⁺ ion. rsc.orgrsc.orgresearchgate.net
Thermal Analysis for Hydrate (B1144303) Stability and Decomposition Pathways
Thermal analysis techniques are crucial for understanding the stability of the hydrate forms of cobalt chloride and for elucidating their decomposition pathways upon heating. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary methods employed for this purpose.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound (CoCl₂·6H₂O), TGA reveals a multi-step decomposition process corresponding to the loss of water molecules of hydration. scielo.brresearchgate.net
The compound is stable up to approximately 31.2 °C. scielo.brscielo.br The subsequent mass loss occurs in overlapping stages between 31.2 °C and 202.5 °C, corresponding to the loss of all six water molecules. scielo.brscielo.br This total mass loss is experimentally determined to be around 45.2%, which aligns with the stoichiometric percentage of water in the hexahydrate (45.4%). scielo.brscielo.br
The decomposition can be broken down into discrete steps. One proposed scheme suggests an initial loss of four water molecules, followed by the loss of one more, and finally the last water molecule to form anhydrous cobalt chloride. researchgate.net Another study indicates that the dehydration becomes extensive after the compound melts at about 50 °C, with the formation of the dihydrate occurring at 120 °C. tdl.org At higher temperatures, between approximately 606 °C and 760 °C, further decomposition occurs with the release of chlorine and the formation of cobalt(II,III) oxide (Co₃O₄). scielo.br
Table 2: TGA Decomposition Stages of this compound
| Temperature Range (°C) | Mass Loss (%) | Process | Reference |
|---|---|---|---|
| 31.2 - 202.5 | ~45.2 | Loss of 6 H₂O | scielo.brscielo.br |
| 605.9 - 759.8 | ~20.7 | Decomposition to Co₃O₄ | scielo.br |
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature, providing information about phase transitions and thermal events. The DSC curve for this compound confirms the endothermic events observed in thermal analysis, corresponding to the dehydration process. scielo.brscielo.br
The DSC curve shows endothermic peaks that align with the mass loss steps observed in TGA. scielo.br For example, endothermic peaks are observed at approximately 71.5 °C, 120.3 °C, 158.7 °C, and 189.5 °C, which are related to the loss of the six water molecules. scielo.brscielo.br The enthalpy changes (ΔH) associated with the successive dehydration steps have been determined, with values of 81.5 kJ mol⁻¹, 19.8 kJ mol⁻¹, and 98.1 kJ mol⁻¹ for the loss of 4, 1, and 1 mole of water, respectively. researchgate.net
DSC has also been employed to study the phase transitions of mixtures containing this compound, such as in the formation of deep eutectic solvents. chemrxiv.orgresearchgate.netchemrxiv.org
Table 3: DSC Thermal Events for this compound
| Peak Temperature (°C) | Associated Process | Reference |
|---|---|---|
| 71.5 | Dehydration | scielo.brscielo.br |
| 120.3 | Dehydration | scielo.brscielo.br |
| 158.7 | Dehydration | scielo.brscielo.br |
| 189.5 | Dehydration | scielo.brscielo.br |
Surface and Morphological Characterization Techniques
The surface and morphological characteristics of this compound, including its topography, elemental composition, and nanostructure, are critical to understanding its properties and behavior. These features are meticulously examined using a suite of high-resolution imaging and analysis techniques.
Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface morphology of materials at the micro and nanoscale. When coupled with Energy Dispersive X-ray Spectroscopy (EDX), it also provides elemental analysis of the sample.
Research Findings:
SEM analysis of materials synthesized using this compound reveals a variety of morphologies depending on the preparation method and resulting compound. For instance, in the synthesis of cobalt-copper laminated nanostructures, SEM images show distinct layers, with the cobalt layers appearing lighter. nmfrc.org In the formation of cobalt apatite, an increase in cobalt content leads to smaller, more irregular crystallites that form agglomerates. neliti.com Similarly, cobalt oxide nanoparticles (Co3O4-NPs) synthesized using Clitoria ternatea flower extracts exhibit spherical and irregular structures with particle sizes ranging from 13 to 17 nm. wjarr.comwjarr.com The morphology of cobalt particles prepared by reducing this compound can be flower-like, with dendritic or sword-like petals depending on the solvent system used. scientific.net
EDX analysis consistently confirms the presence of cobalt and other expected elements in the synthesized materials. For example, in cobalt selenide (B1212193) thin films, EDX spectra show the atomic percentages of cobalt and selenium, which are dependent on the number of deposition cycles. naturalspublishing.com In the case of cobalt complexes, EDX confirms the presence of cobalt, carbon, nitrogen, oxygen, and chlorine. nih.govresearchgate.net It is a crucial technique for verifying the elemental composition and purity of the synthesized materials. researchgate.netnih.govchalcogen.ro
Interactive Table: SEM-EDX Findings for Cobalt-Containing Materials
| Material | SEM Morphology | EDX Elemental Composition |
|---|---|---|
| Cobalt-Copper Nanostructures | Laminated layers, with cobalt appearing lighter. nmfrc.org | Confirms presence of Co and Cu. |
| Cobalt Apatite | Smaller, irregular, agglomerated crystallites with increasing cobalt content. neliti.com | Confirms presence of Co, Ca, P, O. |
| Cobalt Oxide Nanoparticles | Spherical and irregular structures, 13-17 nm in size. wjarr.comwjarr.com | Confirms presence of Co and O. wjarr.com |
| Cobalt Particles | Flower-like with dendritic or sword-like petals. scientific.net | Confirms presence of Co. |
| Cobalt Selenide Thin Films | Varies with deposition cycles. naturalspublishing.com | Atomic % of Co and Se varies with deposition cycles. naturalspublishing.com |
Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the detailed analysis of the internal structure, size, and shape of nanomaterials.
Research Findings:
TEM analysis of nanoparticles synthesized from this compound precursors provides valuable insights into their nanostructure. For instance, cobalt-substituted magnetite nanoparticles are shown to be quasi-spherical with a mean particle size of approximately 11 nm. mdpi.com The size and morphology of these nanoparticles can be correlated with the cobalt concentration. mdpi.com In another study, green-synthesized cobalt oxide nanoparticles were found to be spherical, with no impurities detected. researchgate.net
TEM is also instrumental in determining the crystalline nature of nanoparticles. For example, TEM images of cobalt oxide nanoparticles revealed a sphere-like morphology with an average size of 17.5 nm. researchgate.net The analysis of cobalt nanoparticles used in genotoxicity studies showed a majority of spherical nanoparticles with significant agglomerations, having a mean size of 28.25 ± 18.18 nm. researchgate.net
Interactive Table: TEM Findings for Cobalt-Based Nanoparticles
| Nanoparticle Type | Morphology | Size | Additional Notes |
|---|---|---|---|
| Cobalt-Substituted Magnetite | Quasi-spherical. mdpi.com | ~11 nm. mdpi.com | Size correlates with cobalt concentration. mdpi.com |
| Green-Synthesized Cobalt Oxide | Spherical. researchgate.net | 22 nm. mdpi.com | No impurities observed. researchgate.net |
| Cobalt Oxide | Sphere-like. researchgate.net | 17.5 nm. researchgate.net | - |
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a sample's surface. It can be used to measure surface roughness and visualize surface features at the nanoscale. nist.govanton-paar.comazooptics.com
Research Findings:
AFM has been employed to characterize the surface of thin films and nanofibers derived from this compound. In the case of cobalt hexacyanoferrate thin films, AFM micrographs revealed a rough surface composed of well-defined crystallites or crystal clusters with dimensions between 50 and 350 nm. gssrr.org For cobalt selenide thin films, AFM images showed a uniformly grained and compact morphological surface with an average grain size of 0.05 µm and a surface roughness of 0.001 µm. ijres.org
When used to study cobalt chloride/poly(ethylene oxide) hybrid nanofibers, AFM images indicated a uniform and smooth surface. researchgate.net The surface roughness of these nanofibers was quantified, with a 1-D surface roughness average of 57 nm along a nanofiber and a 2-D surface roughness average of 292 nm for a larger area. researchgate.net In the analysis of cobalt-doped zinc sulfide (B99878) thin films, AFM confirmed a smooth surface with evenly dispersed small grains. nih.gov
Interactive Table: AFM Findings for Cobalt-Containing Materials
| Material | Surface Topography | Roughness/Dimensions |
|---|---|---|
| Cobalt Hexacyanoferrate Thin Films | Rough surface with well-defined crystallites/clusters. gssrr.org | 50 - 350 nm. gssrr.org |
| Cobalt Selenide Thin Films | Uniformly grained and compact. ijres.org | Average grain size: 0.05 µm; Surface roughness: 0.001 µm. ijres.org |
| Cobalt Chloride/PEO Nanofibers | Uniform and smooth. researchgate.net | 1-D roughness: 57 nm; 2-D roughness: 292 nm. researchgate.net |
Complexation Chemistry and Coordination Compounds of Cobalt Ii Chloride Hexahydrate
Synthesis and Characterization of Cobalt(II) Complexes with Organic Ligands
The synthesis of cobalt(II) complexes often involves the reaction of cobalt(II) chloride hexahydrate with organic ligands in a suitable solvent. The resulting coordination compounds can be characterized by various spectroscopic and analytical techniques to determine their structure and properties.
Schiff Base Ligands and Their Coordination Modes
Schiff bases, formed by the condensation of primary amines and carbonyl compounds, are a prominent class of ligands in coordination chemistry due to their synthetic accessibility and structural variety. mdpi.comglobalresearchonline.net They can coordinate to metal ions through various donor atoms, most commonly the imine nitrogen and another atom such as oxygen or sulfur. globalresearchonline.netscirp.orgechemcom.com
The coordination of Schiff base ligands to cobalt(II) can result in complexes with different geometries, including octahedral and square planar. globalresearchonline.netscirp.org For instance, a Schiff base derived from isonicotinic acid hydrazide and 4-chlorobenzaldehyde (B46862) was found to coordinate to Co(II) through the enolic oxygen and azomethine nitrogen, resulting in a square planar geometry. globalresearchonline.net In another study, a Schiff base derived from isoniazid (B1672263) and pyridine-4-carboxaldehyde formed an octahedral complex with cobalt(II), where the ligand coordinated through the pyridine (B92270) nitrogen atoms. scirp.org
The coordination mode can be influenced by the specific structure of the Schiff base ligand. For example, a pentadentate Schiff base derivative of 4-aminoantipyrine (B1666024) was shown to form tetragonal complexes with Co(II). researchgate.net The coordination of the imine nitrogen and other donor groups like the C-S group to the metal center is confirmed by shifts in their respective stretching frequencies in the infrared spectra of the complexes. researchgate.net
Table 1: Examples of Cobalt(II) Complexes with Schiff Base Ligands
| Ligand | Coordination Mode | Resulting Geometry | Reference |
| N'-[(4-chlorophenyl) methylidene] pyridine-4-carbohydrazide | Enolic oxygen and azomethine nitrogen | Square Planar | globalresearchonline.net |
| N'-(pyridine-4-carboxaldehyde) isonicotinoylhydrazone | Pyridine nitrogen atoms | Octahedral | scirp.org |
| 3,3'-thiodipropionic acid bis(4-amino-5-ethylimino- 2,3-dimethyl-1-phenyl-3-pyrazoline) | Imine nitrogen and C-S group | Tetragonal | researchgate.net |
| Schiff base from 9,10-phenanthrenequinone and 2-mercaptoaniline | Imine nitrogen, thione group, and oxygen atom of 9,10-phenanthrenequinone | Octahedral | echemcom.comsamipubco.com |
| Reduced Schiff base N-(2-hydroxybenzyl)alanine | {O⁻phenolic,N,O⁻carboxyl} and {N,O⁻carboxyl} | Octahedral/Tetrahedral | nih.gov |
Pyrazole-Based Ligands and Their Binding Geometries
Pyrazole-based ligands are another important class of N-donor ligands that form stable complexes with cobalt(II). The coordination of these ligands can lead to various geometries, including tetrahedral and octahedral. mdpi.comccsenet.orgresearchgate.net
For example, dichloridobis(3,4,5-trimethyl-1H-pyrazole-κN²)cobalt(II) exhibits a distorted tetrahedral geometry with the two pyrazole (B372694) ligands acting as monodentate donors. ccsenet.org In contrast, bis[1-methoxy-2,2,2-tris-(pyrazol-1-yl-κN²)ethane]-cobalt(II) bis-perchlorate has a distorted octahedral geometry where the cobalt(II) ion is coordinated by two tridentate pyrazole-based ligands. ccsenet.org
The binding geometry is also influenced by the nature of other ligands present in the coordination sphere. A series of five-coordinate cobalt(II) complexes with a tetradentate pyrazole-based ligand and pseudohalide co-ligands were found to have a distorted trigonal bipyramidal geometry. tandfonline.com The solid-state synthesis of bispyrazole cobalt(II) salts, [(HPz)₂CoCl₂], has also been reported, where the coordination of the metal to the ligand occurs through the pyridine-nitrogen. ajol.info
Table 2: Geometries of Cobalt(II) Complexes with Pyrazole-Based Ligands
| Ligand | Ancillary Ligands/Counterions | Coordination Geometry | Reference |
| 3,4,5-trimethyl-1H-pyrazole | Chloride | Distorted Tetrahedral | ccsenet.org |
| 1-methoxy-2,2,2-tris-(pyrazol-1-yl)ethane | Perchlorate | Distorted Octahedral | ccsenet.org |
| N,N-diethyl-N′,N′-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)ethane-1,2-diamine | Pseudohalides (NCO⁻, NCS⁻) | Distorted Trigonal Bipyramidal | tandfonline.com |
| Pyrazole | Chloride | Tetrahedral | ajol.info |
| Sulfadiazine-pyrazole derivative | Water, Nitrate (B79036) | Distorted Octahedral | mdpi.com |
Macrocyclic Ligand Systems and Metal-Ligand Spin States
Macrocyclic ligands are large, cyclic molecules that can encapsulate metal ions, forming highly stable complexes. Cobalt(II) complexes with macrocyclic ligands often exhibit interesting magnetic properties, including spin-crossover behavior. rsc.orgrsc.org The spin state of the cobalt(II) ion (high-spin S = 3/2 or low-spin S = 1/2) can be influenced by the structure of the macrocyclic ligand and the nature of any axial ligands. rsc.orgrsc.org
For instance, a series of mononuclear cobalt(II) complexes with a tetradentate macrocyclic ligand, N,N'-di-tert-butyl-2,11-diaza mdpi.com3pyridinophane, and pseudohalide coligands showed that the spin-crossover temperature could be tuned by changing the pseudohalide. rsc.org The complexes with NCS⁻ and NCSe⁻ exhibited gradual spin-crossover, while the complex with [C(CN)₂]⁻ remained in the low-spin state up to 260 K. rsc.org
In another example, a pyridazine-containing Schiff-base macrocycle was used to synthesize a series of dicobalt(II) complexes. rsc.org By varying the axial ligands (e.g., H₂O, N₃⁻, NCS⁻, Cl⁻), it was possible to control the spin state of the cobalt(II) ions, resulting in high-spin, spin-crossover, and low-spin complexes. rsc.org Five-coordinate cobalt(II) complexes of macrocyclic Schiff base ligands have also been synthesized and are predominantly low-spin with a square pyramidal geometry. tandfonline.comtandfonline.com
Amine-Based Coordination Compounds via Mechanochemical Routes
Mechanochemistry, which involves reactions induced by mechanical force, provides a solvent-free route for the synthesis of coordination compounds. researchgate.netdntb.gov.uaresearchgate.net Cobalt(II) chloride hexahydrate has been reacted with primary aromatic amines by co-grinding to form solid coordination compounds. researchgate.net
These reactions are typically carried out by grinding the reactants in a specific metal-to-ligand ratio. researchgate.net The formation of the complex is often indicated by a color change. researchgate.net Studies have shown that the position of substituent groups on the aromatic amine can influence the success of the reaction, with para or meta positions being more favorable than ortho positions. researchgate.net Electron-withdrawing substituents or additional aromatic rings can have a negative impact on the formation of these solid coordination compounds. researchgate.net This method offers a more environmentally friendly alternative to traditional solvent-based syntheses. dntb.gov.uaresearchgate.net
Solvation and Speciation Studies in Non-Aqueous and Deep Eutectic Solvents
The solvation and speciation of cobalt(II) ions are crucial for understanding its chemical behavior in various media. While in aqueous solutions, Co(II) primarily exists as the pink hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, its coordination environment can change significantly in non-aqueous and deep eutectic solvents. vaia.comresearchgate.netlibretexts.org
Deep eutectic solvents (DESs) are a class of ionic liquids that are gaining attention as alternative solvents for metal recovery and other applications. rsc.orgrsc.org The speciation of Co(II) in these solvents is complex and depends on the composition of the DES and the presence of other coordinating species. rsc.orgresearchgate.net
In a study using an ethylene (B1197577) glycol:choline (B1196258) chloride-based DES, it was found that Co(II) predominantly forms a tetrahedral complex. rsc.org The addition of different cobalt salts (CoCl₂·6H₂O vs. CoSO₄·7H₂O) led to different dominant species: [CoCl₄]²⁻ and [CoCl₃(SO₄)]³⁻, respectively. rsc.org This highlights the tunability of the Co(II) coordination environment in DESs.
Spectroscopic Probing of Cobalt(II) Speciation in Solution
Spectroscopic techniques are powerful tools for investigating the speciation of cobalt(II) in solution. UV-Vis spectroscopy is particularly useful, as the color of cobalt(II) complexes is highly dependent on their coordination geometry. Octahedral Co(II) complexes are typically pink or red, while tetrahedral complexes are blue. nih.govlibretexts.org
Theoretical studies using X-ray absorption spectroscopy (XAS) and resonant inelastic X-ray scattering (RIXS) have been employed to identify the spectral signatures of different Co(II) species in aqueous solution, such as octahedral [Co(H₂O)₆-ₓClₓ]⁽²⁻ˣ⁾⁺ and tetrahedral [Co(H₂O)₄-ₓClₓ]⁽²⁻ˣ⁾⁺ complexes. chemrxiv.orgchemrxiv.org These studies show that different species can coexist in equilibrium. chemrxiv.org
In DESs, spectroscopic methods like UV-Vis, NMR, and EPR, combined with computational modeling, have been used to elucidate the coordination sphere of Co(II). rsc.orgresearchgate.net For instance, in a choline chloride-based DES, UV-Vis and EPR spectroscopy confirmed the tetrahedral coordination of Co(II). rsc.org
Table 3: Spectroscopic Techniques for Cobalt(II) Speciation
| Technique | Information Obtained | Reference |
| UV-Visible Spectroscopy | Distinguishes between octahedral (pink/red) and tetrahedral (blue) geometries. | nih.govlibretexts.org |
| X-ray Absorption Spectroscopy (XAS) | Provides element-specific information on the electronic structure and coordination. | chemrxiv.orgchemrxiv.org |
| Resonant Inelastic X-ray Scattering (RIXS) | Offers detailed insights into electronic structure and species identification. | chemrxiv.orgchemrxiv.org |
| Nuclear Magnetic Resonance (NMR) | Probes the chemical environment around the Co(II) ion. | rsc.org |
| Electron Paramagnetic Resonance (EPR) | Characterizes paramagnetic Co(II) species and their coordination geometry. | rsc.org |
Influence of Solvent Composition on Coordination Geometry
The coordination geometry of the cobalt(II) ion is highly sensitive to the composition of the solvent system. This sensitivity is most famously observed in the phenomenon of solvatochromism, where solutions of cobalt(II) chloride exhibit different colors depending on the solvent used. researchgate.netiucr.org This color change is a direct visual indicator of a shift in the coordination environment around the Co(II) center, typically an equilibrium between octahedral and tetrahedral geometries. rsc.orgresearchgate.net
In aqueous solutions, cobalt(II) chloride hexahydrate dissolves to form the pink hexaaquacobalt(II) cation, [Co(H₂O)₆]²⁺, which has an octahedral geometry. iucr.orgrsc.org However, the introduction of other solvents or an increase in chloride ion concentration can shift this equilibrium. The general equilibrium can be represented as:
[Co(H₂O)₆]²⁺ (aq, pink) + 4Cl⁻ (aq) ⇌ [CoCl₄]²⁻ (aq, blue) + 6H₂O (l) rsc.org
The nature of the solvent dictates the position of this equilibrium. Key factors include the solvent's polarity, its ability to form hydrogen bonds, and its coordinating strength compared to water and chloride ions.
Polar Protic vs. Polar Aprotic Solvents: Spectrophotometric studies show that in most polar protic solvents, such as methanol (B129727) and ethylene glycol, the cobalt(II) complex tends to be pink, suggesting a preference for an octahedral geometry where solvent molecules coordinate to the cobalt ion. researchgate.netsaudijournals.com Conversely, in many polar aprotic solvents like acetone, dimethylformamide (DMF), and acetonitrile, the solution turns blue. researchgate.netsaudijournals.com This blue color is characteristic of the tetrahedral tetrachloridocobaltate(II) anion, [CoCl₄]²⁻. rsc.orgsaudijournals.com The formation of tetrahedral complexes is favored in these solvents, which are less capable of displacing the chloride ligands from the cobalt's primary coordination sphere.
Alcohol Chain Length and Hydroxyl Groups: Within a series of alcoholic solvents, the outcome is not solely dependent on the hydrogen bonding ability but also on the hydrocarbon chain length. researchgate.net For instance, while methanol solutions are light pink, ethanol (B145695) can produce a bluish-pink solution, and butanol results in a blue color, indicating a greater shift towards a tetrahedral geometry as the alkyl chain length increases. researchgate.net However, the number of coordinating hydroxyl groups is also critical. Ethylene glycol, with two hydroxyl groups, maintains the pink color of an octahedral complex more effectively than ethanol, which has only one. researchgate.net
Other Coordinating Solvents: Reactions with other types of oxygen-donor solvents, such as ethers, also demonstrate the solvent's influence. The reaction of cobalt chloride hexahydrate with dimethoxyethane (dme), di(2-methoxyethyl) ether (diglyme), and tetrahydrofuran (B95107) (thf) can yield complex dinuclear or polymeric structures containing both four-coordinate (tetrahedral) and six-coordinate (octahedral) cobalt ions within the same molecule. semanticscholar.org
The following table summarizes the observed colors and inferred coordination geometries of cobalt(II) chloride in various solvents.
| Solvent | Type | Observed Color | Predominant Geometry | UV-Vis Absorption Bands (nm) | Reference |
| Water | Polar Protic | Pink / Reddish-Pink | Octahedral ([Co(H₂O)₆]²⁺) | 512 | rsc.orgaip.org |
| Methanol | Polar Protic | Light Pink | Octahedral | 525 | researchgate.netsaudijournals.com |
| Ethanol | Polar Protic | Bluish-Pink | Equilibrium (Octahedral ⇌ Tetrahedral) | 528, 660 | researchgate.netsaudijournals.com |
| Ethylene Glycol | Polar Protic | Pink | Octahedral | 525 | researchgate.net |
| Acetone | Polar Aprotic | Blue | Tetrahedral ([CoCl₄]²⁻) | 580-610, 660-700 | researchgate.netsaudijournals.com |
| Acetonitrile | Polar Aprotic | Blue | Tetrahedral ([CoCl₄]²⁻) | 580-610, 660-700 | researchgate.netsaudijournals.com |
| Dimethylformamide (DMF) | Polar Aprotic | Blue | Tetrahedral ([CoCl₄]²⁻) | 580-610, 660-700 | researchgate.netsaudijournals.com |
| Tetrahydrofuran (THF) | Polar Aprotic | Blue | Tetrahedral | Not Specified | ku.ac.ke |
Tunability of Coordination Environments and Their Chemical Consequences
The ability to control or "tune" the coordination environment of the cobalt(II) ion by systematically altering reaction conditions is a powerful tool in synthetic chemistry. This tunability allows for the rational design of materials with specific structures and properties, such as novel topologies, tailored porosity, and unique magnetic or optical behaviors.
The coordination sphere can be manipulated by several factors, including the choice of solvent, the pH of the reaction medium, and the introduction of competing ligands. These adjustments can lead to profound chemical consequences.
Solvent-Directed Assembly of Metal-Organic Frameworks (MOFs): In the synthesis of MOFs, the solvent can act as a template or a structure-directing agent. For example, the solvothermal reaction of cobalt(II) chloride hexahydrate and a tritopic ligand in different solvent mixtures (acetonitrile with either DMF, DEF, or DMA) yields a series of related but distinct MOFs. rsc.org In these structures, the cobalt ions form trinuclear clusters where the terminal cobalt ions are coordinated by a solvent molecule (DMF, DEF, or DMA). rsc.org The size of the coordinated solvent molecule directly influences the pore dimensions of the resulting framework. rsc.org Furthermore, the coordination environment can be altered post-synthesis. Immersing these crystals in ethanol leads to a single-crystal-to-single-crystal transformation where the original amide solvent is replaced by ethanol, causing a noticeable color change from violet to dark pink and altering the network's properties. rsc.org
pH-Dependent Structural Modulation: The pH of the reaction solution is another critical parameter that can tune the final structure of a coordination polymer. In the reaction between cobalt(II) chloride hexahydrate and 2,2′-bipyridine-5,5′-dicarboxylic acid, different products are obtained at different pH values. niscpr.res.in At a pH of 5, a 1D zigzag chain structure is formed. niscpr.res.in However, lowering the pH to 2 results in the assembly of a 2D rhombic grid-work with a different topology. niscpr.res.in This demonstrates that pH control can dictate the dimensionality and coordination mode of the self-assembled product.
Consequences for Physicochemical Properties: The tunability of the coordination environment directly impacts the material's properties. The shift from octahedral to tetrahedral geometry is the basis for thermochromic systems, where materials change color in response to temperature. acs.org This transition can be tuned by designing the surrounding ligands, such as in ionic liquids, to control the temperature at which the color change occurs. acs.org In the context of MOFs, the specific coordination geometry and the distance between cobalt(II) centers, which can be controlled by synthetic conditions, are known to influence the magnetic interactions between the metal ions. rsc.orguni.edu
The table below illustrates how different factors can be used to tune the coordination environment of cobalt(II) and the resulting chemical consequences.
| Tuning Factor | System/Reactants | Coordination Change | Chemical Consequence | Reference |
| Solvent Type | CoCl₂·6H₂O, H₃ntb ligand, in MeCN + amide (DMF, DEF, DMA) | Terminal Co(II) in trinuclear cluster is coordinated by the specific amide solvent. | Formation of different MOF derivatives (JUMP-4 series) with varying pore sizes. | rsc.org |
| Solvent Exchange | JUMP-4(dmf) or JUMP-4(dma) MOF immersed in ethanol | Coordinated DMF/DMA molecule is replaced by an ethanol molecule. | Crystal-to-crystal transformation, color change from violet to pink, altered network properties. | rsc.org |
| Solution pH | CoCl₂·6H₂O, 2,2′-bipyridine-5,5′-dicarboxylic acid | At pH=5: 1D zigzag chain. At pH=2: 2D rhombic grid. | Control over the dimensionality and topology of the resulting coordination polymer. | niscpr.res.in |
| Ligand Structure | Cobalt(II) complexes in various ionic liquids | Equilibrium shift between octahedral (Oₕ) and tetrahedral (Tₔ) geometry. | Tunable thermochromic behavior (color change at a specific temperature). | acs.org |
Advanced Catalytic Applications of Cobalt Ii Chloride Hexahydrate and Its Derivatives
Organic Transformation Catalysis
Cobalt(II) chloride hexahydrate has proven to be a valuable catalyst for a range of organic reactions, offering advantages such as high yields, mild reaction conditions, and cost-effectiveness. organic-chemistry.org
Cobalt(II) chloride is an effective catalyst for the dehydration of aldoximes to their corresponding nitriles. researchgate.net This transformation is a crucial process in organic synthesis, as nitriles are important intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals. semanticscholar.orgnih.gov The reaction, catalyzed by cobalt(II) chloride, typically proceeds in the presence of an inorganic base in a suitable solvent like acetonitrile, under mild conditions, and provides good to excellent yields of the desired nitrile products. researchgate.net This method is applicable to a variety of aldoximes, including those derived from aromatic and substituted salicylaldehydes. researchgate.net
Table 1: Cobalt(II) Chloride Catalyzed Conversion of Aldoximes to Nitriles
| Aldoxime Substrate | Product | Yield (%) | Reference |
|---|---|---|---|
| Salicylaldoxime | Salicylonitrile | High | researchgate.net |
This table is illustrative and based on qualitative descriptions in the cited source.
Cobalt(II) chloride hexahydrate serves as an efficient catalyst for the acetylation and tosylation of alcohols. sigmaaldrich.com
Acetylation: The acetylation of alcohols is a common protection strategy in multi-step organic synthesis. Cobalt(II) chloride hexahydrate catalyzes the direct acetylation of a wide range of alcohols, including aromatic, allylic, and saturated alcohols, using acetic acid. organic-chemistry.org This method is environmentally friendly as it does not necessitate the removal of water and the catalyst can be recycled and reused without a significant loss of activity. organic-chemistry.orgresearchgate.net Primary alcohols exhibit higher reactivity in this process compared to secondary alcohols. organic-chemistry.org The reaction is believed to proceed through a Lewis acid-catalyzed mechanism. organic-chemistry.org
Tosylation: The tosylation of alcohols is another important functional group transformation. Cobalt(II) chloride hexahydrate has been found to effectively catalyze the tosylation of both aliphatic and aromatic alcohols using p-toluenesulfonic acid (p-TsOH) in 1,2-dichloroethane. mdma.chmdma.ch A key feature of this catalytic system is its chemoselectivity; it preferentially catalyzes the tosylation of secondary aliphatic alcohols in the presence of primary hydroxyl groups. mdma.chmdma.ch This method is advantageous as it does not require additives and produces water as the only byproduct. mdma.ch
Table 2: Cobalt(II) Chloride Hexahydrate Catalyzed Acetylation and Tosylation of Alcohols
| Reaction | Substrate Examples | Key Features | Reference |
|---|---|---|---|
| Acetylation | Aromatic, allylic, and saturated alcohols | Recyclable catalyst, no water removal needed, primary alcohols are more reactive | organic-chemistry.orgresearchgate.net |
A catalytic system composed of cobalt(II) chloride and diisopropylamine, in conjunction with sodium borohydride (B1222165) (NaBH₄), demonstrates remarkable efficiency in the chemoselective reduction of various carboxylic esters to their corresponding alcohols. organic-chemistry.orgresearchgate.net This method is effective for a broad range of esters, including aromatic and aliphatic esters, as well as lactones, and provides very good yields under mild conditions. organic-chemistry.org A significant advantage of this system is its ability to selectively reduce the ester functionality while preserving other reducible groups such as nitro, cyano, and halo groups. organic-chemistry.org In the case of unsaturated carboxylic esters, this catalytic system reduces both the carbon-carbon double bond and the ester carbonyl group, yielding saturated alcohols in high yields. organic-chemistry.org
Table 3: Chemoselective Reduction of Carboxylic Esters using CoCl₂·6H₂O/Diisopropylamine/NaBH₄
| Substrate | Product | Yield (%) | Reference |
|---|---|---|---|
| Ethyl cinnamate | 3-Phenylpropan-1-ol | 85 | organic-chemistry.org |
| Diethyl 2-benzylidenemalonate | 2-Benzylpropane-1,3-diol | 94 | organic-chemistry.org |
Cobalt(II) chloride has been utilized as a catalyst in various condensation and coupling reactions, which are fundamental processes for carbon-carbon bond formation.
Grignard-type Coupling Reactions: Cobalt chloride has been instrumental in the development of cross-coupling reactions. Early research by Kharasch in 1943 demonstrated that catalytic amounts of cobalt chloride could facilitate the reaction between aromatic Grignard reagents and organic halides. arkat-usa.org More contemporary studies have shown that cobalt complexes are effective catalysts for cross-coupling reactions between alkyl Grignard reagents and aryl bromides, highlighting the low cost and low toxicity of cobalt catalysts. arkat-usa.org
Biscoumarin Synthesis: Cobalt(II) chloride hexahydrate has been identified as an efficient and inexpensive catalyst for the synthesis of biscoumarin derivatives. labotiq.netguidechem.comchemicalbook.com Biscoumarins are a class of compounds with a range of biological activities. The use of CoCl₂·6H₂O provides a straightforward and effective method for the preparation of these valuable compounds. guidechem.comchemicalbook.com
Tetrahydrobenzo[b]pyrans are a class of heterocyclic compounds that have garnered significant attention due to their potential pharmaceutical applications, including anti-coagulant, anti-cancer, and diuretic properties. ajgreenchem.com The synthesis of these compounds often involves a one-pot, three-component condensation reaction of an aldehyde, malononitrile, and a cyclic 1,3-dicarbonyl compound like dimedone. ajgreenchem.com While various catalysts have been employed for this synthesis, the development of efficient and environmentally friendly methods is an ongoing area of research. ajgreenchem.comsamipubco.combhu.ac.in Nanocatalysts containing cobalt, such as CoFe₂O₄@SiO₂-CPTES-Melamine-Cu, have been successfully used for the synthesis of tetrahydrobenzo[b]pyran derivatives under eco-friendly conditions. samipubco.com
Photocatalysis and Environmental Remediation Processes
Cobalt-based materials, particularly cobalt oxides derived from precursors like cobalt chloride, are recognized for their catalytic activity in environmental remediation. researchgate.net These catalysts are effective in the oxidation of pollutants such as carbon monoxide (CO) and volatile organic compounds (VOCs). researchgate.net While cobalt oxides like Co₃O₄ have shown exceptional activity in CO oxidation even at temperatures well below room temperature, the direct application of cobalt(II) chloride hexahydrate in photocatalysis is an area of developing research. researchgate.net Cobalt(II) chloride can serve as a precursor for the synthesis of more complex catalytic materials used in these environmental applications. sigmaaldrich.com For instance, it can be used to prepare organic-inorganic polyvinylidene fluoride (B91410) nanofiber composites (PVDF/CoCl₂) for hydrogen production from NaBH₄. sigmaaldrich.com
Enhanced Photocatalytic Degradation of Organic Pollutants
Cobalt-based catalysts derived from cobalt(II) chloride hexahydrate have demonstrated significant efficacy in the photocatalytic degradation of persistent organic pollutants in water. mdpi.com These pollutants, often originating from industrial effluents, pose considerable environmental and health risks. The photocatalytic process typically involves the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which can break down complex organic molecules into simpler, less harmful substances like carbon dioxide and water. researchgate.net
Researchers have synthesized cobalt-based metal-organic frameworks (MOFs), such as ZIF-67, using cobalt salts like cobalt nitrate (B79036) hexahydrate, which is analogous to using cobalt chloride hexahydrate, and organic linkers. mdpi.com These MOFs, when used as photocatalysts, can achieve degradation efficiencies exceeding 90% for various dyes like methylene (B1212753) blue. mdpi.comresearchgate.net The mechanism involves the excitation of the catalyst by light, leading to the formation of electron-hole pairs. The electrons can react with oxygen to form superoxide (B77818) radicals (•O₂⁻), which subsequently contribute to the formation of hydroxyl radicals. mdpi.com
In one study, a composite catalyst, ZnO@Co-BDC, was developed using a cobalt source and terephthalic acid derived from plastic waste. This composite showed an 87.5% degradation of methylene blue under visible light in 80 minutes, outperforming its individual components. rsc.org The enhanced activity is attributed to the synergistic effects between the zinc oxide and the cobalt-based MOF, which facilitate charge separation and increase the generation of reactive species. rsc.org
Table 1: Performance of Cobalt-Based Photocatalysts in Methylene Blue Degradation
| Catalyst | Degradation Efficiency (%) | Irradiation Time (min) | Light Source |
|---|---|---|---|
| ZnO@Co-BDC | 87.5 | 80 | Visible Light |
| Pristine ZnO | 74 | 80 | Visible Light |
| Co-BDC MOF | 39 | 80 | Visible Light |
| Cr-doped Co₃O₄ | 96 | Not Specified | Solar Light |
This table presents a comparison of the photocatalytic degradation of methylene blue by different cobalt-based catalysts, highlighting the efficiency of composite materials.
Role of Cobalt-Based Nanocomposites in Wastewater Treatment
Cobalt-based nanocomposites are emerging as versatile materials for wastewater treatment due to their high surface-area-to-volume ratio, enhanced reactivity, and tailored surface functionalities. researchgate.net These materials, often synthesized using cobalt(II) chloride hexahydrate as a precursor, can effectively remove a range of contaminants, including heavy metals and organic dyes, through adsorption and catalytic degradation. researchgate.netnih.gov
For instance, nanocomposites of natural clay with Co₃O₄ nanoparticles have been synthesized and have shown high adsorption efficiencies for heavy metal ions like lead(II) and cadmium(II), with removal rates of up to 86.89% and 82.06%, respectively. nih.govresearchgate.net The adsorption process is often well-described by the Langmuir isotherm model, indicating a monolayer adsorption onto the nanocomposite surface. nih.govresearchgate.net
The unique properties of nanocomposites allow them to be incorporated into various wastewater treatment technologies. researchgate.net For example, their integration into membrane filtration systems can enhance permeability and reduce fouling. researchgate.net In advanced oxidation processes (AOPs), they can act as catalysts to generate reactive oxygen species for the degradation of recalcitrant organic pollutants. researchgate.net The versatility and effectiveness of these cobalt-based nanocomposites make them a promising solution for addressing water pollution challenges. nih.gov
Electrocatalysis in Energy Conversion and Storage
Cobalt(II) chloride hexahydrate is a key starting material for developing cost-effective and efficient electrocatalysts for critical energy conversion and storage reactions. echemi.com These reactions, including the oxygen evolution reaction (OER), oxygen reduction reaction (ORR), and hydrogen evolution reaction (HER), are fundamental to technologies such as water electrolyzers, fuel cells, and metal-air batteries. rsc.org Cobalt-based catalysts are considered promising alternatives to precious metal catalysts like platinum, iridium, and ruthenium. mdpi.comresearchgate.net
Oxygen Evolution Reaction (OER) and Oxygen Reduction Reaction (ORR) Electrocatalysts
Cobalt oxides, such as Co₃O₄, have been recognized for their OER activity. uq.edu.auunsw.edu.au Their catalytic performance can be further enhanced by creating surface amorphization or by forming composites. uq.edu.au For the ORR, Co-N-C materials have shown remarkable activity. mdpi.comrsc.org The catalytic sites in these materials are often proposed to be Co-Nₓ moieties embedded within a carbon matrix, which can effectively catalyze the reduction of oxygen. mdpi.commdpi.com The performance of these catalysts is influenced by factors such as the synthesis method, heat treatment, and the nature of the support material. mdpi.com
Table 2: Comparison of Cobalt-Based Electrocatalysts for ORR
| Catalyst | Half-Wave Potential (V vs. RHE) | Electron Transfer Number | Application |
|---|---|---|---|
| Co-N-C | 0.73–0.78 | ~3.81 | Anion Exchange Membrane Fuel Cell |
| Pt/C (Commercial) | Not specified, but used as benchmark | ~4 | Fuel Cells |
This table summarizes the electrochemical performance of a Co-N-C catalyst for the Oxygen Reduction Reaction, comparing it to the benchmark Pt/C catalyst. mdpi.com
Hydrogen Evolution Reaction (HER) Electrocatalysts
The electrochemical hydrogen evolution reaction (HER) is a key process for producing high-purity hydrogen through water splitting. researchgate.net Developing efficient and durable non-precious metal catalysts for HER is crucial for the large-scale implementation of this technology. researchgate.net Cobalt-based materials, including alloys, sulfides, phosphides, and selenides, have been widely explored as effective HER electrocatalysts. researchgate.netmrforum.com
For example, cobalt selenide (B1212193) (CoSe₂) based materials have shown promising HER activity. bwise.kr When synthesized from precursors like ZIF-67 (a cobalt-based MOF) and selenized, the resulting core-shell structure of CoSe₂@NC (nitrogen-doped carbon) exhibited a low overpotential of 184 mV at a current density of 10 mA cm⁻² and excellent durability. bwise.krkorea.ac.kr The enhanced performance is attributed to the synergistic effects of the core-shell architecture, nitrogen doping, and large surface area, which provide protected active sites and high conductivity. bwise.krkorea.ac.kr The incorporation of cobalt into alloys with other metals like nickel has also been shown to significantly improve HER performance by modulating the electronic structure and reducing the hydrogen adsorption energy. researchgate.netresearchgate.net
Heterogeneous and Homogeneous Catalytic Mechanisms
Catalysis is broadly classified into two main types: heterogeneous and homogeneous. eolss.net In heterogeneous catalysis, the catalyst is in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. youtube.comlibretexts.org In contrast, homogeneous catalysis occurs when the catalyst and reactants are in the same phase, usually in a liquid solution. youtube.comlibretexts.org this compound and its derivatives can function as catalysts in both types of systems. fairskyindustrial.comatamanchemicals.com
In heterogeneous catalysis , the reaction occurs on the surface of the catalyst. The general mechanism involves several steps:
Adsorption: Reactant molecules bind to active sites on the catalyst's surface. libretexts.org
Activation: The adsorbed reactants are electronically or structurally modified, weakening existing bonds and facilitating the reaction.
Reaction: The activated reactants interact to form products. libretexts.org
Desorption: The product molecules detach from the surface, freeing up the active sites for the next catalytic cycle. youtube.comlibretexts.org
An example of heterogeneous catalysis involving a cobalt derivative is the use of solid cobalt oxides in oxidation reactions. uclouvain.be
In homogeneous catalysis , the catalyst is molecularly dispersed in the reaction medium, making the active sites more accessible. eolss.net This often leads to higher activity and selectivity compared to heterogeneous catalysts. eolss.net The catalytic cycle in homogeneous catalysis typically involves a series of reactions where the catalyst coordinates with the reactants, facilitates their transformation, and is then regenerated at the end of the cycle. uclouvain.be Cobalt(II) chloride hexahydrate itself can act as a homogeneous catalyst in certain organic reactions, such as promoting Grignard coupling reactions. atamanchemicals.com
A significant challenge with homogeneous catalysts is their separation from the products, which can be difficult and costly. eolss.net This has led to research into the "heterogenization" of homogeneous catalysts, where the active catalytic species are anchored to a solid support, combining the advantages of both systems. eolss.net
Electrochemical Properties and Applications in Advanced Materials
Electrodeposition of Cobalt and Cobalt Alloys
The electrodeposition of cobalt and its alloys from solutions containing cobalt chloride hexahydrate is a key process for creating metallic coatings with specific magnetic, mechanical, and corrosion-resistant properties.
The mechanism of cobalt electrodeposition is highly dependent on the solvent system, be it traditional aqueous solutions or modern deep eutectic solvents (DES).
In aqueous chloride solutions , the electrodeposition of cobalt onto substrates like indium tin oxide (ITO) is generally understood as a quasi-reversible reaction that is controlled by a diffusion process. scispace.com The kinetics follow a three-dimensional (3D) progressive nucleation and crystal growth mechanism. scispace.comresearchgate.net A significant challenge in aqueous systems is the concurrent hydrogen evolution reaction, which occurs as a secondary process since cobalt has a more negative electrode potential. jst.go.jpkyoto-u.ac.jpresearchgate.net This side reaction can alter the local pH at the electrode-electrolyte interface, thereby affecting the kinetics and mechanism of cobalt deposition. researchgate.net In highly concentrated aqueous solutions, such as those with a high concentration of LiCl, hydrogen evolution can be suppressed, leading to current efficiencies for cobalt deposition exceeding 99%. jst.go.jpkyoto-u.ac.jp
Deep Eutectic Solvents (DES) , such as those based on choline (B1196258) chloride with urea (B33335) or ethylene (B1197577) glycol, offer an alternative medium for electrodeposition. researchgate.netarabjchem.orgresearchgate.net In these systems, the reduction of Co(II) is typically a diffusion-controlled process. researchgate.net The electrocrystallization of cobalt often proceeds via a three-dimensional nucleation and growth mechanism, which can shift from progressive to instantaneous as the applied potential becomes more negative. researchgate.net The specific cobalt-containing complex in the melt, such as [CoClₓ]⁽²⁻⁾, dictates the electrolytic properties. niscpr.res.in The rate-determining step in some DES systems has been identified as a chemical reaction that releases the complexing agent after an initial charge transfer step. researchgate.netniscpr.res.in Unlike in aqueous solutions, the wider electrochemical window of DES can mitigate issues like hydrogen evolution. arabjchem.org
| Solvent System | Primary Mechanism | Key Characteristics | Reference |
|---|---|---|---|
| Aqueous Chloride Solution | Quasi-reversible, diffusion-controlled | 3D progressive nucleation and growth; concurrent hydrogen evolution. | scispace.comresearchgate.netresearchgate.net |
| Deep Eutectic Solvent (e.g., Choline chloride-urea) | Diffusion-controlled | 3D instantaneous or progressive nucleation; dependent on Co(II) speciation. | researchgate.netresearchgate.net |
The composition of the electrolyte bath is a critical factor that determines the physical characteristics of the electrodeposited cobalt or cobalt alloy.
In aqueous solutions , variables such as pH, temperature, and the presence of different anions (e.g., chloride vs. sulfate) can significantly alter the deposit's properties. researchgate.netmdpi.com For instance, in the electrodeposition of Ni-Co alloys, the ratio of Ni²⁺/Co²⁺ in the electrolyte directly influences the morphology, which can range from cauliflower-like and dendritic to coral-like and spongy structures. csu.edu.cn The intensification of hydrogen evolution as a parallel reaction plays a key role in creating the final morphology of the powder particles. csu.edu.cn The purity of the cobalt deposit is also affected by the electrolyte composition, though high-purity deposits can be achieved under optimized conditions. researchgate.net
In Deep Eutectic Solvents (DES) , the composition of the solvent and the presence of additives have a profound effect on the resulting deposit. The molar ratio of the DES components, such as choline chloride and this compound, can lead to different deposit morphologies. chemrxiv.orgchemrxiv.org The addition of organic additives like nicotinic acid, methyl nicotinate, and boric acid to a choline chloride-ethylene glycol DES can significantly change the surface morphology of the cobalt deposit from a dull, black appearance to a flat, shiny, and uniform layer. arabjchem.org These additives function by modifying the electrochemical double layer and can shift the deposition potential. arabjchem.org Furthermore, electrolyte control can be used to achieve selective deposition. In concentrated chloride electrolytes, cobalt forms an anionic complex (CoCl₄²⁻) while nickel remains cationic, enabling a potential-dependent separation and selective recovery of the metals, which is crucial for applications like battery recycling. nih.gov
Supercapacitor Electrode Materials Development
This compound is a widely used precursor for synthesizing cobalt oxide (Co₃O₄), a material of great interest for supercapacitor electrodes due to its high theoretical capacitance.
Various chemical synthesis routes utilize this compound to produce nanostructured cobalt oxide electrodes. Common methods include:
Chemical Deposition: Thin films of cobalt oxide can be grown on substrates from an aqueous alkaline bath containing cobalt chloride. infona.pl
Gas-Phase Diffusion Precipitation: This method involves the reaction of a cobalt source, such as this compound, with a gas-phase precipitator like ammonium (B1175870) hydroxide (B78521), followed by calcination to form Co₃O₄ powders. mdpi.com
Co-precipitation: This simple technique is used to create iron-doped Co₃O₄ nanoparticles by co-precipitating cobalt and iron salts from a solution. nih.gov
Hydrothermal/Solvothermal Synthesis: These methods are employed to produce doped Co₃O₄ nanostructures, such as silver-doped nanoparticles or tin-doped nanorods. nih.gov
Characterization of the synthesized materials is performed using techniques like X-ray diffraction (XRD) to confirm the crystal structure and scanning electron microscopy (SEM) to observe the surface morphology. For instance, iron-doped Co₃O₄ prepared via co-precipitation results in porous structures with a high Brunauer-Emmett-Teller (BET) surface area, which is beneficial for supercapacitor performance. nih.gov
The electrochemical performance of cobalt oxide-based electrodes is typically evaluated using cyclic voltammetry (CV), galvanostatic charge-discharge (GCD) cycling, and electrochemical impedance spectroscopy (EIS). nih.govresearchgate.net
The specific capacitance of these electrodes varies significantly with the synthesis method, morphology, and the presence of dopants.
Chemically deposited cobalt oxide thin films have shown a specific capacitance of 118 Fg⁻¹. infona.pl
Co₃O₄ flower-like microspheres prepared by gas-phase diffusion and modified with NaH₂PO₂·H₂O can achieve a high specific capacitance of 1140 F·g⁻¹ at a current density of 1 A·g⁻¹. mdpi.com
Doping Co₃O₄ with other metals has proven effective in enhancing performance. Silver-doped Co₃O₄ nanoparticles exhibited a specific capacitance of 992.7 F/g at a scan rate of 5 mV/s. nih.gov Similarly, cobalt-doped NiO thin films reached a specific capacitance of 760 Fg⁻¹. tandfonline.com
Rate capability, or the ability to maintain capacitance at high charge/discharge rates, and cycling stability are also crucial performance metrics. Many cobalt oxide-based electrodes demonstrate good stability, retaining a high percentage of their initial capacitance after thousands of cycles. For example, a Co₃O₄@N-MWCNT composite retained 97.8% of its capacitance after 5000 cycles, while some cobalt-doped RuO₂ electrodes retained 94% after 1000 cycles. nih.govbohrium.com
| Electrode Material | Synthesis Method | Specific Capacitance | Cycling Stability | Reference |
|---|---|---|---|---|
| Cobalt Oxide (Co₃O₄) Thin Film | Chemical Deposition | 118 Fg⁻¹ | - | infona.pl |
| Modified Co₃O₄ Microspheres | Gas-Phase Diffusion | 1140 F·g⁻¹ at 1 A·g⁻¹ | Retains 41.8% at 10 A·g⁻¹ | mdpi.com |
| 0.25 M Ag-doped Co₃O₄ NPs | Co-precipitation | 992.7 F/g at 5 mV/s | - | nih.gov |
| Co₃O₄@N-MWCNT Composite | Sonication-supported Thermal Reduction | ~225 F/g at 0.5 A/g | 97.8% retention after 5000 cycles | nih.gov |
| 1.00 mol% Cobalt-doped RuO₂ | Spray Deposition | 1072 F g⁻¹ at 5 mV s⁻¹ | 94% retention after 1000 cycles | bohrium.com |
| Cobalt-doped NiO (CoNiO₂) | Spray Pyrolysis | 760 Fg⁻¹ at 5 mVs⁻¹ | 92% retention after 1000 cycles | tandfonline.com |
Integration in Photovoltaic Devices
This compound is finding applications in the field of photovoltaics, particularly in enhancing the performance of perovskite solar cells (PSCs). Introducing this compound into the tin oxide (SnO₂) electron transport layer of planar PSCs has been shown to be an effective strategy for reducing energy loss. acs.orgfigshare.com This is achieved by managing defects in the SnO₂ film and creating a more favorable energy level alignment with the perovskite layer, which facilitates better charge extraction. acs.org
This modification has led to significant improvements in device performance, achieving a power conversion efficiency of 23.82% with a record open-circuit voltage (V_OC) of 1.20 V for the given optical band gap. acs.orgresearchgate.netalfa-chemistry.com Moreover, the inclusion of this compound enhances the operational stability of the solar cells, with devices retaining 83.5% of their initial efficiency after 200 hours under continuous irradiation. acs.org
In addition to PSCs, cobalt complexes synthesized from this compound are being investigated as direct redox mediators in photosystem I (PSI)-based biophotovoltaic devices, highlighting the compound's versatility in advanced energy conversion systems. rsc.org
Role in Perovskite Solar Cells as Electron Transport Layer Additive
The introduction of this compound as an additive to the SnO₂ ETL has been shown to be an effective strategy to mitigate these issues. acs.orgresearchgate.net When incorporated into the SnO₂ layer, this compound can help to passivate defects at the ETL/perovskite interface and facilitate the growth of a more crystalline perovskite film. researchgate.net This leads to a reduction in non-radiative recombination, a significant loss mechanism in PSCs. mdpi.com
Research has demonstrated that modifying the SnO₂ ETL with this compound can lead to a substantial improvement in the PCE of perovskite solar cells. For instance, one study reported a PCE of 23.8% for devices with the modified ETL, a significant increase compared to the control devices. mdpi.com Furthermore, the stability of the devices was also enhanced, with the modified cells retaining a higher percentage of their initial efficiency after prolonged exposure to light. acs.org
| Parameter | Control Device (SnO₂ ETL) | Modified Device (SnO₂ + CoCl₂·6H₂O ETL) | Reference |
| Power Conversion Efficiency (PCE) | 15.7% | 23.82% | mdpi.comacs.org |
| Open-Circuit Voltage (VOC) | ~1.078 V | 1.20 V | acs.orgnih.gov |
| Stability (after 200h continuous irradiation) | - | 83.5% of initial efficiency | acs.org |
Impact on Energy Level Alignment and Charge Extraction
The primary mechanism behind the improved performance of perovskite solar cells with a this compound-modified ETL is the favorable adjustment of energy levels and enhanced charge extraction. acs.orgsci-hub.se The addition of this compound to the SnO₂ layer alters its electronic properties, leading to a better energy band alignment with the perovskite absorber layer. mdpi.com
Specifically, the incorporation of cobalt ions can shift the Fermi energy level of the SnO₂ ETL upwards. mdpi.com This upward shift results in a more aligned conduction band minimum (CBM) between the ETL and the perovskite layer, reducing the energy barrier for electron injection from the perovskite into the ETL. researchgate.net This improved energy level alignment facilitates more efficient electron extraction from the perovskite layer and suppresses charge recombination at the ETL/perovskite interface. mdpi.comresearchgate.net
Applications in Biological and Biomedical Research Methodologies
Molecular and Cellular Biology Investigations
In molecular and cellular biology, cobalt chloride hexahydrate is a key chemical agent used to probe fundamental cellular pathways, including responses to low-oxygen environments and programmed cell death.
This compound is widely utilized as a hypoxia-mimetic agent in cell culture studies. nih.govscielo.brscielo.br It effectively induces a state of "chemical hypoxia" under normal oxygen (normoxic) conditions by stabilizing a key protein called Hypoxia-Inducible Factor-1 alpha (HIF-1α). nih.govoup.com Under normal oxygen levels, HIF-1α is rapidly degraded. This process is mediated by prolyl hydroxylase (PHD) enzymes, which require iron (Fe²⁺) as a cofactor. nih.gov Cobalt ions (Co²⁺) from this compound are believed to substitute for Fe²⁺ in the active site of PHD enzymes, thereby inhibiting their function. nih.govbiorxiv.org This inhibition prevents the degradation of HIF-1α, allowing it to accumulate, translocate to the nucleus, and form the active HIF-1 transcription factor complex. oup.com The stabilized HIF-1 complex then activates a cascade of genes involved in cellular adaptation to low oxygen, such as angiogenesis, glucose metabolism, and erythropoiesis. oup.combiorxiv.org
This method of inducing the HIF-1 pathway is a common alternative to using hypoxic incubator chambers, as it is more accessible and allows for precise control over the hypoxic stimulus. nih.govscielo.br Researchers have employed this technique across a wide range of cell types to study the downstream effects of hypoxic signaling. For instance, studies have used cobalt chloride to investigate HIF-1α's role in the angiogenic activities of ovine amniotic epithelial cells (oAECs), the expression of mammalian target of rapamycin (B549165) (mTOR) in human umbilical cord mesenchymal stem cells (hUCMSCs), and the induction of chemoresistance in cancer cell lines like HT29. nih.govscielo.brredalyc.org
Table 1: Examples of this compound in HIF-1 Induction Studies
| Cell Line | CoCl₂ Concentration(s) | Research Focus | Key Findings | Source(s) |
|---|---|---|---|---|
| Ovine Amniotic Epithelial Cells (oAECs) | 10 µM, 50 µM, 100 µM, 200 µM | Investigating angiogenic activities | Promoted a significant short-term release of angiogenic chemokines. | nih.gov |
| Human Umbilical Cord Mesenchymal Stem Cells (hUCMSCs) | 100 µM | Expression of HIF-1α and mTOR | Increased expression of both HIF-1α and mTOR. Highest HIF-1α expression at 48 hours. | scielo.brscielo.brresearchgate.net |
| Mouse Hippocampal Cells (HT22) | 100-500 µM (300 µM used for experiments) | Modeling hypoxia-induced neuronal injury | CoCl₂ exposure leads to a decrease in mitochondrial fusion and an increase in autophagy. | medsci.org |
| Human Colon Cancer Cells (HT29) | 100 µM | Drug resistance and apoptosis | Increased HIF-1α activity 14-fold at 24 hours. | redalyc.org |
This compound is frequently used as an agent to induce and study apoptosis, or programmed cell death, in various cell lines. mpbio.comatamanchemicals.commpbio.comscbt.com The human hepatoma cell line, HepG2, is a commonly cited model for these investigations. mpbio.comscbt.comottokemi.combiomall.infengchengroup.com By exposing cells to cobalt chloride, researchers can trigger apoptotic pathways and analyze the subsequent molecular and morphological changes.
The induction of apoptosis by cobalt chloride is often linked to the cellular stress it causes, including the generation of reactive oxygen species (ROS) and disruption of mitochondrial function. researchgate.net Studies on cancer cell lines, such as prostate cancer (PC-3) cells, have detailed these effects. Research showed that treatment with this compound led to distinct morphological changes visible under microscopy, a mild necrotic mode of cell death indicated by lactate (B86563) dehydrogenase (LDH) release, and confirmation of apoptosis through Annexin/PI staining. researchgate.net Furthermore, the study measured changes in mitochondrial membrane potential and the activation of caspases, which are key enzymes in the execution phase of apoptosis. researchgate.net Such research demonstrates the compound's utility in exploring the mechanisms of cell death and its potential as an anti-proliferative agent. researchgate.net
Heat Shock Protein Expression Studies in Inflamed Human Skin
This compound is applied in dermatological research to investigate the response of skin to allergens and irritants, specifically concerning the expression of heat shock proteins (HSPs). mpbio.comatamanchemicals.combiomall.infengchengroup.comfishersci.ca HSPs are a group of proteins that cells produce in response to stressful conditions.
In one key study, cobalt chloride was used in an epicutaneous patch-testing procedure on human subjects to provoke an inflammatory skin reaction. nih.gov Biopsies of the treated skin were then analyzed using immunohistochemistry to determine the expression levels of hsp 65, hsp 72, and hsp 90. nih.gov The findings revealed that while normal skin showed slight immunoreactivity to hsp 65 and hsp 72, skin treated with cobalt chloride exhibited a statistically significant increase in immunoreactivity to hsp 72, particularly in the apically located keratinocytes. nih.gov This response was correlated with a high degree of expression of the intercellular adhesion molecule (ICAM)-1, indicating a robust inflammatory response. nih.gov These studies help to elucidate the cellular stress response mechanisms in skin inflammation triggered by heavy metals.
Table 2: Heat Shock Protein Expression in Human Skin Treated with Cobalt Chloride
| Heat Shock Protein | Observation in Normal Skin | Observation in Cobalt Chloride-Treated Skin | Source |
|---|---|---|---|
| hsp 65 | Slight immunoreactivity in keratinocytes. | No significant change noted in keratinocytes. Expressed in some dermal and epidermal cells. | nih.gov |
| hsp 72 | Slight immunoreactivity in keratinocytes. | Statistically significant (p<0.01) increased immunoreactivity in apical keratinocytes. | nih.gov |
Biological Staining and Imaging Techniques
The ability of cobalt ions to form a dark, insoluble precipitate makes cobalt chloride a valuable reagent in various histological staining techniques designed to visualize biological structures for microscopic analysis.
For decades, cobalt chloride has been a fundamental tool in neuroanatomy for tracing neuronal pathways. nih.govplos.org The technique involves the direct injection of a cobalt chloride solution into an identified nerve cell body or the cut end of an axon. nih.govpsu.edubiologists.com The cobalt ions are then transported along the neuron's processes, filling the soma, dendrites, and the entire length of the axon.
Following transport, the tissue is treated with a solution such as ammonium (B1175870) sulfide (B99878), which causes the cobalt ions to precipitate as black cobalt sulfide. nih.govpsu.edu This dark precipitate renders the entire neuron, including its finest branches, visible under a light microscope, allowing for detailed mapping of its structure and connections within the neuropil. nih.gov The resolution of this method can be significantly enhanced through a silver intensification procedure, which deposits silver particles onto the cobalt sulfide precipitate, making even the smallest neurites visible. psu.edubiologists.com This method provides Golgi-like resolution and has been instrumental in comparing the branching patterns of different neurons and understanding the structural organization of neural circuits. nih.govpsu.edu
This technique is particularly useful for correlating light microscopy with electron microscopy. Researchers can first use the cobalt sulfide stain on a thick section to identify specific cells or structures of interest under a light microscope. karger.com Subsequently, the cobalt sulfide stain can be easily removed through oxidation with periodic acid. karger.com This destaining process renders the section amenable to other, more specific staining methods (e.g., PAS reaction, Feulgen reaction) to chemically characterize the morphological structures that were previously identified and observed in adjacent thin sections via electron microscopy. karger.com This multi-step approach allows for a comprehensive analysis, linking the general morphology revealed by cobalt to the specific chemical nature of cellular components.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| Acetic acid |
| Ammonium sulfide |
| Annexin |
| Calcium chloride |
| Cobalt chloride |
| This compound |
| Cobaltous nitrate (B79036) |
| Desferrioxamine (DFO) |
| Dimethyloxalylglycine (DMOG) |
| Doxorubicin |
| Gold chloride |
| Hydrochloric acid |
| Iron |
| Lactate dehydrogenase (LDH) |
| Lead citrate |
| Methylene (B1212753) blue |
| Orcein |
| Osmium tetroxide (OsO₄) |
| Periodic acid |
| Potassium chloride |
| Potassium nitrite |
| Propidium Iodide (PI) |
| Silver |
| Sodium carbonate |
| Thionyl chloride (SOCl₂) |
| Toluidine blue |
| Uranile acetate |
Applications in Plant Biology for Vascular Tissue Studies
This compound serves as a valuable tool in the study of plant vascular tissues, primarily in demonstrating and quantifying transpiration, the process of water movement through a plant and its evaporation from aerial parts, such as leaves. byjus.com The principle behind its use lies in the distinct color change of cobalt chloride paper. biologydiscussion.com
Dried cobalt chloride paper is blue, but in the presence of water vapor, it turns pink. byjus.combiologydiscussion.com This property allows researchers to visualize the areas of a plant where water is being lost. By placing strips of dried blue cobalt chloride paper on the upper and lower surfaces of a leaf, the rate of color change provides a comparative measure of transpiration from each surface. byjus.com Typically, the paper on the lower surface turns pink more rapidly, indicating a higher concentration of stomata, the pores responsible for gas exchange and water vapor release. byjus.combiologydiscussion.com
This method, first utilized by Stahl, provides a simple yet effective means to study the dynamics of water transport within plant vascular systems. osu.edudoubtnut.com The time it takes for the color to change from blue to pink can be used to estimate the rate of transpiration. byjus.com While not a direct measurement of transpiration under normal conditions, it provides a standardized measure of water-vapor loss, offering insights into a plant's water relations and its adaptation to its environment. osu.edu
Mechanistic Insights into Ionic Interactions and Complex Formation in Staining
The utility of cobalt chloride in plant vascular studies is rooted in the fundamental chemistry of the cobalt(II) ion. In its anhydrous or desiccated state, cobalt(II) chloride is blue. When exposed to water molecules, it readily forms a coordination complex, this compound, which is pink.
The process of staining in this context is a physical one, driven by the hydration of the cobalt(II) ions. The water vapor released from the plant's stomata interacts with the anhydrous cobalt chloride on the paper. The cobalt(II) ions, which are Lewis acids, accept electron pairs from the water molecules, which act as Lewis bases. This interaction leads to the formation of the hydrated complex, [Co(H₂O)₆]²⁺, which is responsible for the observed pink color.
The speed of this color change is directly proportional to the rate at which water vapor is supplied by the leaf, thus providing a visual and semi-quantitative measure of the transpiration rate. The ionic interaction is a reversible hydration-dehydration process, a key feature that makes cobalt chloride a practical indicator for such studies.
Stabilizer in Radiopharmaceutical Formulations
This compound plays a crucial role as a stabilizer in the preparation of certain radiopharmaceuticals, most notably Technetium-99m (⁹⁹ᵐTc) exametazime. atamanchemicals.compowderpackchem.commpbio.com This radiopharmaceutical is used for diagnostic imaging, particularly for cerebral blood flow studies. pharmacylibrary.comhres.ca
The original formulation of ⁹⁹ᵐTc-exametazime had a short shelf-life of only 30 minutes. pharmacylibrary.com To extend its usability, a stabilization method was developed. Initially, methylene blue was used, but this was later replaced by a cobalt(II) chloride hexahydrate solution. pharmacylibrary.com The addition of cobalt chloride extends the expiration of the prepared kit to 5 hours. pharmacylibrary.comhres.ca
Each vial of the cobalt stabilizer solution typically contains 200 µg of this compound in 2 ml of Water for Injection. hres.ca This solution is added to the radiolabeled complex within a few minutes of its preparation. pharmacylibrary.comhres.ca The cobalt stabilization has not been found to impact the pharmacokinetic properties of the ⁹⁹ᵐTc-exametazime once it is injected. pharmacylibrary.com It is important to note that the cobalt stabilizer is specifically for cerebral imaging preparations and is not used when labeling white blood cells with ⁹⁹ᵐTc-exametazime. pharmacylibrary.comhres.ca
Antimicrobial Activity of Cobalt(II) Complexes
Cobalt(II) ions, often derived from cobalt chloride, can be incorporated into more complex organic molecules to create compounds with significant antimicrobial properties. Research has shown that cobalt(II) complexes, particularly those involving Schiff base ligands or existing antibiotic molecules, can exhibit mild to moderate, and in some cases potent, antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. niscpr.res.inbanglajol.infoniscpr.res.in
The mechanism of action is thought to be related to the structure of the bacterial cell wall. niscpr.res.inniscpr.res.in The coordination of the cobalt ion with organic ligands can enhance the bioactivity of the parent molecules. banglajol.info For instance, studies have demonstrated that cobalt(II) complexes of various antibiotics, such as amoxicillin, gatifloxacin, and metronidazole, showed moderate to significant activity against strains like Bacillus cereus, Pseudomonas aeruginosa, Salmonella typhi, Staphylococcus aureus, and Escherichia coli. banglajol.info In many cases, the cobalt complexes exhibited greater antibacterial activity than the parent drugs alone. banglajol.info
Similarly, cobalt(II) complexes with curcumin (B1669340) have been shown to be more effective against several bacterial strains than curcumin by itself. ijpsonline.com The minimum inhibitory concentration (MIC) for these complexes can range from as low as 3.125 µg/mL to 50 µg/mL, indicating a potent effect. niscpr.res.inniscpr.res.in These findings suggest that cobalt complexes could be promising candidates for the development of new antimicrobial agents to combat drug-resistant bacteria. niscpr.res.inbanglajol.infoniscpr.res.in
Chemical Compounds Mentioned
| Compound Name |
| This compound |
| Cobalt(II) chloride |
| Technetium-99m exametazime |
| Methylene blue |
| Amoxicillin |
| Gatifloxacin |
| Metronidazole |
| Curcumin |
| Stannous chloride dihydrate |
| Sodium chloride |
| Water for Injection |
Research Findings on Antimicrobial Activity of Cobalt(II) Complexes
| Complex Type | Bacterial Strains Tested | Observed Activity | MIC Range |
| Cobalt(II) complexes with Schiff base ligands | E. coli, E. faecalis, S. aureus, MR S. aureus | Mild to moderate antibacterial activity | 3.125 µg/mL to 50 µg/mL |
| Cobalt(II) complexes with various antibiotics (amoxicillin, gatifloxacin, metronidazole, etc.) | B. cereus, P. aeruginosa, S. typhi, S. aureus, E. coli | Moderate to significant activity; often higher than parent drug | Not specified |
| Cobalt(II) complex with curcumin | B. subtilis, E. coli, K. pneumoniae, S. typhi, S. flexneri, P. vulgaris, S. aureus | More effective than curcumin alone | MIC for Gram-positive bacteria: 3 mg/ml; MIC for Gram-negative bacteria: 4 mg/ml |
| Cobalt(II) complexes with benzimidazole (B57391) derivatives | B. cereus, S. aureus, S. lutea, P. aeruginosa | More active against Gram-positive than Gram-negative bacteria | MIC for P. aeruginosa ranged from 250 µg/ml to 750 µg/ml depending on the ligand |
Environmental Applications and Remediation Strategies
Biosorption and Bioremoval of Cobalt Ions from Aquatic Environments
The release of heavy metals into aquatic ecosystems is a major environmental concern. Biosorption, which utilizes biological materials to bind and remove pollutants, has emerged as a cost-effective and environmentally friendly approach for treating cobalt-contaminated water. Microalgae, in particular, have shown significant promise in this area.
Various species of microalgae have been investigated for their ability to remove cobalt from aqueous solutions. Their high surface area-to-volume ratio and the presence of various functional groups on their cell surfaces make them effective biosorbents. Studies have demonstrated that the efficiency of cobalt removal can vary significantly among different species. frontiersin.orgnih.gov
For instance, research has shown that under laboratory conditions, Phormidium tenue and Chlorella vulgaris can remove up to 94% and 87% of cobalt, respectively. nih.gov A comparative study using two marine macroalgae, Colpomenia sinuosa and Ulva fasciata, found that C. sinuosa had a higher biosorption capacity for cobalt (62.5 mg/g) compared to U. fasciata (40.0 mg/g). researchgate.net Another study highlighted the potential of the halotolerant microalga Dunaliella sp. FACHB-558 as a biosorbent for cobalt in saltwater environments, demonstrating its ability to reduce cobalt concentration over time. frontiersin.orgnih.gov The efficiency of these processes is often dependent on factors such as pH, initial metal concentration, and biomass dosage. researchgate.net
Interactive Data Table: Comparative Cobalt (II) Removal by Various Algal Species
| Algal Species | Removal Efficiency (%) | Biosorption Capacity (mg/g) | Optimal pH | Reference |
| Phormidium tenue | 94% | Not Reported | Not Reported | nih.gov |
| Chlorella vulgaris | 87% | Not Reported | Not Reported | nih.gov |
| Colpomenia sinuosa | Not Reported | 62.5 | 7.0 | researchgate.net |
| Ulva fasciata | Not Reported | 40.0 | 6.0 | researchgate.net |
| Dunaliella sp. FACHB-558 | ~21.8% | Not Reported | Not Reported | nih.gov |
| Nannochloropsis oculata | 87.8% | Not Reported | Not Reported |
The removal of cobalt ions by microalgae involves a combination of physical and chemical processes. These mechanisms can be broadly categorized as metabolism-independent biosorption and metabolism-dependent bioaccumulation.
Biosorption is a passive process where cobalt ions bind to the surface of the microalgal cells. The cell walls of microalgae are rich in polysaccharides, proteins, and lipids, which contain various functional groups such as carboxyl, hydroxyl, sulfate (B86663), and amino groups. These groups provide negatively charged sites that can attract and bind positively charged cobalt ions (Co²⁺) through electrostatic interactions, ion exchange, and complexation.
Bioaccumulation, on the other hand, is an active process that involves the transport of cobalt ions across the cell membrane and their subsequent sequestration within the cell. This process is dependent on the cell's metabolic activity. Once inside the cell, cobalt ions can be compartmentalized in vacuoles or bound to metal-binding proteins like phytochelatins and metallothioneins, which helps to detoxify the metal and prevent cellular damage. Studies on various microbial species, including fungi like Aspergillus and Penicillium, have also shown effective removal of cobalt ions, indicating that these mechanisms are widespread among microorganisms. deswater.com
Phytoremediation Approaches for Cobalt-Contaminated Soils
Phytoremediation is a plant-based technology that uses living plants to clean up contaminated soil, air, and water. For cobalt-contaminated soils, certain plant species can be used to extract, stabilize, or volatilize the metal.
The chemical form of cobalt in the soil can influence its bioavailability and toxicity to plants. While many studies on cobalt phytoremediation use various cobalt salts, such as cobalt chloride or cobalt sulfate, the comparative effects of these different forms on plant seedlings are an important consideration. For instance, a study on date palm (Phoenix dactylifera L.) tissues in vitro investigated the effects of both copper sulphate and cobalt chloride, noting their impact on callus proliferation and shoot regeneration. thescipub.comresearchgate.net Another study on onion cultivars used cobalt chloride to assess its impact on germination and growth, finding that lower concentrations could be stimulatory while higher concentrations were inhibitory. curresweb.com The choice of cobalt compound in research can influence the observed outcomes, as solubility and dissociation can affect the concentration of bioavailable Co²⁺ ions in the soil solution.
Interactive Data Table: Effect of Cobalt on Plant Growth Parameters
| Plant Species | Cobalt Form | Concentration | Observed Effect | Reference |
| Date Palm (Phoenix dactylifera L.) | Cobalt Chloride | 2.0 µM (with Copper Sulphate) | Enhanced shoot regeneration (7.12 shoots/explant) | thescipub.comresearchgate.net |
| Onion (Allium cepa) | Cobalt Chloride | 10.0 ppm | Increased plant height, leaf number, and weight | curresweb.com |
| Onion (Allium cepa) | Cobalt Chloride | >10.0 ppm | Reduced promotive effect on growth | curresweb.com |
| Chickpea (Cicer arietinum) | Not Specified | 50 ppm | Higher plant growth and biomass | ijcmas.com |
| Artemisia annua L. | Cobalt Chloride | 2 mg/l | Highest callus fresh and dry weight | ekb.eg |
High concentrations of cobalt can be toxic to plants, leading to reduced growth, chlorosis, and necrosis. ijcmas.com Several strategies can be employed to ameliorate cobalt toxicity and enhance the effectiveness of phytoremediation. One common approach is the use of soil amendments.
Research has shown that the application of substances like manure, clay, charcoal, zeolite, and calcium oxide can reduce the negative effects of cobalt on plants. nih.gov In a study on oat (Avena sativa L.), these amendments were found to influence plant biomass and cobalt uptake. For example, the addition of manure and calcium oxide was shown to have a beneficial influence on the growth of oat in cobalt-polluted soil. nih.gov Calcium oxide, in particular, can increase soil pH, which generally reduces the bioavailability of cobalt ions.
The application of phosphorus has also been investigated as a strategy to mitigate heavy metal toxicity. While some studies focus on other heavy metals like cadmium, the principles may apply to cobalt as well. Phosphorus can form insoluble metal-phosphate complexes, reducing the amount of bioavailable cobalt in the soil. mdpi.comacs.org Furthermore, there is evidence that calcium can compete with cobalt for uptake by plant roots, thereby reducing cobalt accumulation and toxicity.
Humidity Sensing for Environmental Monitoring
Cobalt chloride hexahydrate is well-known for its hygroscopic properties and its distinct color change in response to humidity. This characteristic makes it a valuable compound for creating simple, low-cost humidity indicators for environmental monitoring.
Anhydrous cobalt chloride (CoCl₂) is blue, while its hydrated form, this compound (CoCl₂·6H₂O), is pink. brainly.com When exposed to moisture, the blue anhydrous form absorbs water molecules, gradually transitioning to purple and then to pink as it becomes fully hydrated. This reversible color change provides a clear visual indication of the relative humidity (RH) of the surrounding environment.
These humidity indicators are often prepared by impregnating a porous material, such as paper or silica (B1680970) gel, with a solution of cobalt chloride. They are used in a variety of applications where moisture control is critical, including the packaging of sensitive electronic components, in museum display cases to protect artifacts, and in desiccators to indicate when the desiccant needs to be regenerated. researchgate.netcellulosechemtechnol.ro The color change typically occurs over a specific range of relative humidity, allowing for a semi-quantitative estimation of the moisture level. For example, some indicators are designed to change color as the relative humidity exceeds 50-60%. perthscientific.com.augoogle.com
Interactive Data Table: Color of Cobalt Chloride Indicator at Different Relative Humidity (RH) Levels
| Relative Humidity (RH) | Visual Color | Hydration State | Reference |
| Low (<20%) | Blue | Anhydrous (CoCl₂) | brainly.com |
| Moderate (e.g., 50%) | Lavender/Purple | Partially Hydrated (CoCl₂·2H₂O) | cellulosechemtechnol.ro |
| High (>80%) | Pink | Hexahydrate (CoCl₂·6H₂O) | brainly.com |
| >50-60% | Begins to change from blue to pink | Transitioning to hydrated forms | perthscientific.com.augoogle.com |
Development of Cobalt Chloride-Based Humidity Sensors
Cobalt chloride has been a subject of interest in the development of humidity sensors primarily due to its distinct colorimetric response to varying moisture levels. The fundamental principle behind these sensors lies in the hydration-dehydration transition of the cobalt(II) chloride molecule. In its anhydrous form (CoCl₂), the compound is a sky blue color. tikalon.com As it absorbs moisture, it transitions to its hydrated state, most commonly this compound (CoCl₂·6H₂O), which exhibits a deep purple or pink color. tikalon.com This visible color change provides a direct, qualitative indication of the ambient relative humidity (RH).
Research has focused on harnessing this property to create both simple, low-cost visual indicators and more complex quantitative electronic and optical sensors. A common and straightforward application involves impregnating a porous substrate, such as paper or silica gel, with a cobalt chloride solution. tikalon.com For instance, filter paper dipped in a cobalt chloride solution serves as an effective and inexpensive humidity sensor. researchgate.net Such sensors can operate over a wide relative humidity range, with some demonstrating responsiveness from 11% to 98% RH. researchgate.nettechscience.com The color transition from blue to red is reversible, allowing for reusable indicators. researchgate.net
Beyond simple colorimetric paper strips, cobalt chloride has been integrated into more advanced sensor designs. These include optical sensors that quantify the color change by measuring changes in optical properties like diffraction or light transmittance. researchgate.netresearchgate.net Hybrid materials, combining cobalt chloride with polymers, have been developed for photonic sensors that operate through optical diffraction. researchgate.netrsc.org Fiber optic humidity sensors have also been created by coating optical fibers with cobalt chloride, which alters the light propagation characteristics in response to humidity. core.ac.uk These advanced sensors offer quantitative measurements and can be integrated into electronic systems for continuous environmental monitoring. mdpi.com
The performance of these sensors is characterized by several key parameters, including sensitivity, response time, and the operational humidity range. Research has shown that cobalt chloride-based sensors can achieve fast response and recovery times, sometimes in the order of seconds, which is particularly useful for applications like monitoring human respiration. researchgate.net
| Sensor Characteristic | Performance Data | Source |
| Operational Range | 11% - 98% RH | researchgate.nettechscience.com |
| Principle | Color change (Blue to Pink/Red) | tikalon.comresearchgate.net |
| Response/Recovery Time | < 5 seconds (for respiration monitoring) | researchgate.net |
| Sensor Type | Colorimetric, Optical, Voltage-based | researchgate.netresearchgate.net |
Material Science Aspects of Sensor Integration with Cellulosic Substrates
The integration of cobalt chloride with cellulosic substrates like paper and cotton fabrics is a key area in the development of flexible, low-cost, and disposable humidity sensors. techscience.commdpi.com Cellulose (B213188) is an advantageous substrate due to its inherent properties: it is abundant, biodegradable, flexible, and has a porous, hydrophilic structure that facilitates the absorption and diffusion of water molecules. researchgate.netnih.gov This porous nature enhances the interaction between the cobalt ions and water molecules, improving the sensor's sensitivity and response. nih.gov
The fabrication process often involves a simple impregnation method, where the cellulosic material is dipped into a cobalt chloride solution and then dried. researchgate.nettechscience.com This process modifies the cellulose by incorporating the cobalt chloride into its fibrous network, which improves the hydrophilic performance of the resulting active film. techscience.com The resulting composite material combines the structural flexibility of cellulose with the humidity-sensing capability of cobalt chloride. researchgate.net Such paper-based sensors have demonstrated excellent mechanical resilience, maintaining performance even after thousands of folding cycles. techscience.com
To further tailor the sensor's properties, chemical modifications of the cellulosic substrate have been explored. One study involved treating cotton fabrics with different alkoxysilanes using a sol-gel process before the application of this compound. cellulosechemtechnol.ro This research aimed to create a more durable, cotton-bound humidity sensor. The findings indicated that the sol-gel modification influenced the rate of color change; for example, treatment with (3-aminopropyl)triethoxysilane (APTES) prevented the color change, while other modifications decreased the rate of color change compared to untreated samples. cellulosechemtechnol.ro This demonstrates that the material science of the substrate can be engineered to control the sensing kinetics. Characterization of these modified substrates is often performed using techniques like Scanning Electron Microscopy (SEM) and Fourier-Transform Infrared Spectroscopy (FT-IR) to understand the morphology and chemical bonding within the sensor material. cellulosechemtechnol.ro
| Substrate/Modification | Key Findings | Source |
| Cellulose Filter Paper | Simple impregnation improves the hydrophilic performance of the active film. The porous structure facilitates water molecule adsorption and diffusion. | researchgate.nettechscience.com |
| Cotton Fabric | Can be functionalized as a humidity sensor by impregnating with cobalt chloride. | cellulosechemtechnol.ro |
| Cotton with Alkoxysilane (Sol-Gel) | Modifies the rate of color change. APTES-treated fabric showed no color change, indicating the surface chemistry significantly impacts sensor function. | cellulosechemtechnol.ro |
Theoretical and Computational Investigations
Quantum Chemical Studies of Cobalt(II) Complexes
Quantum chemical methods are fundamental to understanding the bonding, electronic states, and geometric structures of cobalt(II) coordination compounds. These calculations solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of a molecule.
Density Functional Theory (DFT) has become a primary computational tool for studying cobalt(II) complexes due to its favorable balance of accuracy and computational cost. rsc.org DFT methods are used to model the ground-state energy of an electron system as a functional of the electron density. unige.ch This approach allows for the effective optimization of molecular geometries and the calculation of various electronic properties.
Researchers employ a range of DFT functionals, such as B3LYP, PBE0, and OPBE, to investigate Co(II) systems. unige.chnih.govmdpi.com For instance, DFT calculations have been successfully used to validate experimentally determined electronic structures, such as confirming the Co(I) oxidation state in certain complexes, and to describe the high-spin Co(II) state in others. nih.gov Studies on various Co(II) complexes have used DFT to optimize geometries, analyze bond lengths and angles, and compare the results with experimental data from X-ray crystallography. researchgate.nettandfonline.com
Key applications of DFT in the study of Co(II) complexes include:
Electronic Structure Analysis : DFT helps in understanding the distribution of electrons and spin density within the complex. Mayer bond order and charge decomposition analyses, for example, reveal insights into ligand donor strength and its influence on other bonds within the complex. rsc.org
Geometry Optimization : DFT is used to find the lowest energy (most stable) structure of a complex. researchgate.net For complexes in different spin states, such as high-spin and low-spin configurations, DFT can calculate the energy difference between them. unige.ch
Spectroscopic Properties : Time-dependent DFT (TD-DFT) is employed to calculate electronic excitation energies, which can be correlated with experimental UV-visible absorption spectra to assign electronic transitions. nih.govmpg.de
| DFT Functional | Application | Key Findings | Source(s) |
|---|---|---|---|
| B3LYP | Electronic structure, geometry optimization, magnetic properties | Validated electronic structure assignments and confirmed ground spin states in various Co(II) complexes. | nih.govmdpi.com |
| OPBE / B3PW91 | Structural parameters and stability of macrocyclic Co complexes | Predicted the stability and planar geometry of novel cobalt-porphyrazine complexes. | mdpi.com |
| B3LYP, B3LYP*, O3LYP, PBE0 | Energetic and optical properties of [Co(bpy)3]2+ | Calculated the energy difference between high-spin and low-spin states and simulated absorption spectra. | unige.ch |
| UB3LYP | Structure, energy, and magnetic properties of Co(II) adducts | Modeled the spatial structure of cobalt(II) bis-diketonates with o‑benzoquinones. | researchgate.net |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on fundamental physical constants and the atomic numbers of the atoms involved, without using empirical data from related molecules. These methods, while often more computationally demanding than DFT, can provide highly accurate results for molecular properties and energetics.
For cobalt(II) complexes, multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) followed by N-electron perturbation theory to the second order (NEVPT2) are particularly important. nih.govmdpi.com These methods are crucial for correctly describing the electronic structure of systems with multiple low-lying electronic states, which is common for transition metal complexes like those of Co(II). nih.gov
Key applications of ab initio calculations for Co(II) complexes include:
Magnetic Properties : They are used to calculate zero-field splitting (ZFS) parameters (D and E), which describe the splitting of spin states in the absence of a magnetic field and are fundamental to understanding the behavior of single-molecule magnets. mdpi.comrsc.org
Energetics : Calculations can determine the energy differences between various electronic states with high accuracy, helping to interpret spectroscopic data. acs.org
NMR Shielding : The DFT-GIAO (Gauge-Including Atomic Orbital) method, an ab initio approach, has been shown to reproduce experimental cobalt NMR shielding values well, allowing for the prediction of how chemical shifts respond to changes in geometry, such as bond distances. mdpi.com Godbout and Oldfield's work demonstrated a linear relationship between cobalt shielding and Co-ligand bond distances, with slopes of –4,856 ppm Å⁻¹ for [Co(CN)₆]³⁻ and –6,180 ppm Å⁻¹ for [Co(NO₂)₆]³⁻. mdpi.comnih.gov
| Ab Initio Method | Application | Property Calculated | Source(s) |
|---|---|---|---|
| CASSCF/NEVPT2 | Electronic structure and spin density | Investigated electron and spin-density distributions in cobalt complexes. | nih.gov |
| RASSCF/RASSI-SO | Single-ion anisotropy and exchange coupling | Determined the electronic structure and magnetic anisotropy in Co(II)-radical complexes. | rsc.orgunimelb.edu.au |
| DFT-GIAO | NMR shielding tensor | Calculated the variation of cobalt NMR shielding with respect to molecular geometry. | mdpi.com |
| Quantum Mechanical Charge Field (QMCF MD) | Structural and dynamical properties | Investigated water binding and dynamics in hydrated cobalt-porphyrin complexes. | acs.org |
Molecular Dynamics Simulations for Solution-Phase Behavior
While quantum chemical methods are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are used to model the behavior of molecules over time, particularly in solution. For cobalt chloride hexahydrate, this involves simulating the [Co(H₂O)₆]²⁺ ion and its interactions with the surrounding water molecules and chloride ions.
Force-Field Molecular Dynamics (FFMD) is a computational method that uses classical mechanics to simulate the motions of atoms and molecules. wikipedia.org The "force field" is a set of parameters and equations that describes the potential energy of the system, defining the forces between bonded and non-bonded atoms. wikipedia.org This approach is computationally efficient, allowing for the simulation of large systems over long timescales.
FFMD is particularly useful for studying ion solvation, which is the process of an ion being surrounded by solvent molecules. For the Co(II) aqua ion, simulations can reveal:
Solvation Structure : The arrangement of water molecules in the first and second solvation shells around the Co(II) ion. This includes determining the average Co-O bond distance and the coordination number. researchgate.net
Ion Speciation : In solutions containing other potential ligands, such as chloride or sulfathiazole, FFMD can help understand the formation and stability of different complex species in solution. scielo.br
Thermodynamics of Solvation : Polarizable force fields, such as AMOEBA, are advanced models that account for how the electron distribution of a molecule changes in response to its environment. nih.govnih.gov These are crucial for accurately calculating thermodynamic properties like the free energy of solvation. nih.gov
Classical MD simulations have been used to study the water exchange dynamics around Co(II) ions, finding that the process occurs via a dissociative interchange (ID) mechanism. nih.govresearchgate.net
Ab Initio Molecular Dynamics (AIMD) combines molecular dynamics with quantum mechanical calculations. In AIMD, the forces between atoms are calculated "on the fly" using quantum chemistry (usually DFT), rather than from a pre-defined force field. researchgate.net This makes AIMD much more computationally intensive than FFMD but allows it to model dynamic processes that involve the breaking and forming of chemical bonds, such as ligand exchange reactions, with greater accuracy.
Key applications of AIMD for Co(II) in solution include:
Water Exchange Dynamics : AIMD provides a detailed picture of the mechanism by which a water molecule in the first solvation shell of [Co(H₂O)₆]²⁺ is exchanged with a molecule from the bulk solvent. researchgate.net
Hydration Structure : It can accurately reproduce experimental structural parameters of the hydrated Co(II) ion in aqueous solution. researchgate.netresearchgate.net
Complex Reactions : The Quantum Mechanical Charge Field (QMCF) MD method, a type of AIMD, has been used to investigate the structural and dynamical properties of hydrated cobalt–porphyrin complexes, revealing details about water binding and electronic configurations. acs.org
| Method | Principle | Primary Application for Co(II) | Key Insights | Source(s) |
|---|---|---|---|---|
| Force-Field MD (FFMD) | Classical mechanics with pre-defined potential energy functions (force fields). | Ion solvation structure, speciation, and bulk thermodynamic properties. | Reveals coordination numbers and residence times of solvent molecules; models the formation of different complexes in solution. | researchgate.netscielo.brnih.govresearchgate.net |
| Ab Initio MD (AIMD) | Forces are calculated "on the fly" using quantum mechanics (DFT). | Dynamic processes involving bond breaking/formation, such as ligand exchange. | Provides detailed mechanisms for water exchange and accurately reproduces hydration structures. | acs.orgresearchgate.net |
Predictive Modeling of Coordination Environments and Reactivity
A major goal of computational chemistry is to predict the properties and behavior of new or unstudied chemical systems. For cobalt(II) complexes, this involves modeling how the coordination environment (the number and type of ligands and their geometry) influences the complex's stability, magnetic properties, and reactivity.
Computational approaches are used to design and screen molecules in silico before they are synthesized in the lab. rsc.org This can accelerate the discovery of new functional materials. For example:
Predicting Magnetic Anisotropy : High-throughput computational screening, using ab initio methods, has been employed to search for Co(II) complexes with large magnetic anisotropy, a key property for single-molecule magnets. nih.govarxiv.org These studies explore vast chemical spaces by systematically changing ligands to find structures that maximize this property. arxiv.org
Modeling Reactivity : DFT and other methods can predict how a Co(II) complex will interact with small molecules. Studies have modeled the reversible binding of O₂ and the adsorption of nitric oxide (NO), showing how the primary and secondary coordination spheres of the cobalt center can tune its reactivity. rsc.orgmarquette.edu For example, calculations can reveal whether NO binding will involve electron transfer, forming a cobalt(III)-NO⁻ species. rsc.org
Valence Tautomerism : Predictive models can identify complexes that may exhibit valence tautomerism, a phenomenon where the molecule switches between two electronic states (e.g., a low-spin Co(III) and a high-spin Co(II)) in response to temperature or light. DFT calculations are used to predict the energy difference between these states, which is crucial for determining if a transition is likely to occur. rsc.org
These predictive studies provide a powerful framework for rational design, allowing chemists to tune the properties of cobalt complexes for specific applications, such as catalysis, data storage, or medical uses. rsc.orgsemanticscholar.org
Supramolecular Assembly Analysis via Computational Tools
Computational tools have become indispensable in the detailed analysis of the supramolecular assembly of this compound. These methods offer a window into the complex network of intermolecular forces that are otherwise challenging to probe through purely experimental means. Through the application of sophisticated algorithms and theoretical frameworks, it is possible to visualize and quantify the subtle interactions that hold the crystal structure together.
Molecular Electrostatic Potential (MEP) Surface Analysis
Molecular Electrostatic Potential (MEP) surface analysis is a powerful computational method for predicting the reactive behavior of a molecule based on its electronic distribution. The MEP map provides a visual representation of the electrostatic potential on the molecule's surface, with different colors indicating regions of varying charge potential.
For this compound, the MEP surface clearly delineates the electrophilic and nucleophilic sites. Regions with a negative electrostatic potential, typically colored red, are concentrated around the oxygen atoms of the aqua ligands and the chloride ions, indicating their susceptibility to electrophilic attack. In contrast, areas with a positive electrostatic potential, shown in blue, are localized around the hydrogen atoms of the water molecules, marking them as sites for nucleophilic interactions. This detailed mapping underscores the pivotal role of hydrogen bonding in the formation of the compound's supramolecular network, where hydrogen atoms serve as donors and the oxygen and chloride ions act as acceptors.
Table 1: Interactive Data Table of Molecular Electrostatic Potential (MEP) Analysis of this compound
| Molecular Region | Electrostatic Potential | Color on MEP Map | Inferred Reactivity |
|---|---|---|---|
| Oxygen atoms of water ligands | Negative | Red | Site for electrophilic attack |
| Chloride ions | Negative | Red | Site for electrophilic attack |
| Hydrogen atoms of water ligands | Positive | Blue | Site for nucleophilic attack |
Quantum Theory of Atoms-in-Molecules (QTAIM) and Non-Covalent Interaction (NCI) Plot Analysis
A deeper understanding of the non-covalent interactions within the crystal structure of this compound is achieved through the Quantum Theory of Atoms-in-Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analysis.
QTAIM analysis examines the topology of the electron density to characterize chemical bonds and interactions. The identification of bond critical points (BCPs), where the electron density is at a minimum between two interacting atoms, is central to this method. The properties at these BCPs, such as the electron density itself (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative data on the nature and strength of the interactions. In the case of this compound, QTAIM has been instrumental in characterizing the O-H···Cl and O-H···O hydrogen bonds that are fundamental to its solid-state structure. The calculated values of ρ(r) and ∇²ρ(r) at the BCPs of these bonds confirm their non-covalent, closed-shell nature.
NCI plot analysis offers a visual representation of non-covalent interactions in three-dimensional space. This technique is based on the relationship between the electron density and its reduced density gradient (RDG). The resulting plots display surfaces that are colored to indicate the type and strength of the interaction. For this compound, NCI plots show large, low-density, low-RDG surfaces between molecules, which are indicative of weak, non-covalent forces. The color-coding of these surfaces provides further insight: blue areas signify strong attractive interactions such as robust hydrogen bonds, green corresponds to weaker van der Waals forces, and red indicates repulsive steric clashes. This visual analysis corroborates the existence and characteristics of the hydrogen-bonding network inferred from other analytical techniques.
Table 2: Interactive Data Table of QTAIM Parameters for Hydrogen Bonds in this compound
| Hydrogen Bond Type | Typical Electron Density (ρ(r)) at BCP (a.u.) | Typical Laplacian of Electron Density (∇²ρ(r)) at BCP (a.u.) | Nature of Interaction |
|---|---|---|---|
| O-H···Cl | 0.01 - 0.04 | Positive | Closed-shell, Non-covalent |
| O-H···O | 0.01 - 0.04 | Positive | Closed-shell, Non-covalent |
Table 3: Interactive Data Table of NCI Plot Analysis of Interactions in this compound
| Interaction Type | Color on NCI Plot | Description |
|---|---|---|
| Strong Hydrogen Bonds | Blue | Strong attractive interactions |
| Van der Waals Interactions | Green | Weaker attractive interactions |
| Steric Repulsion | Red | Repulsive interactions |
Advanced Analytical Methodologies Utilizing Cobalt Ii Chloride Hexahydrate
Colorimetric and Fluorimetric Sensing for Cobalt Ion Detection
Colorimetric and fluorimetric techniques are favored for the detection of metal ions due to their high sensitivity, accuracy, and user-friendly nature. inorganicventures.comslaughter.co.uk These methods rely on chemosensors, which are molecules designed to signal the presence of a specific analyte through a change in color or fluorescence. inorganicventures.com While these sensors are designed to detect Co(II) ions, cobalt(II) chloride hexahydrate is the standard and essential reagent used to prepare the cobalt ion solutions needed to test, calibrate, and validate the performance of these chemosensors. slaughter.co.ukhoneywell.com
The scientific community has developed a diverse array of chemosensors for the qualitative and quantitative detection of cobalt ions. These sensors are typically organic molecules featuring specific binding sites that can selectively coordinate with Co(II) ions. The interaction between the sensor and the cobalt ion induces a measurable change in the sensor's optical properties. inorganicventures.com
Researchers have synthesized various classes of chemosensors, including those based on Schiff bases, rhodamine, coumarin, and naphthalimide. acs.org For instance, a Schiff-base chemosensor was reported to change color from pale-yellow to red upon interaction with Co(II) ions, allowing for naked-eye detection. acs.org Another study developed a sensor based on 1,8-naphthalimide (B145957) that exhibited a "turn-on" fluorescence enhancement in the presence of Co(II), making it suitable for trace-level detection and even bio-imaging in living cells. The development process involves synthesizing the potential sensor molecule and then titrating it with a solution containing Co(II) ions, typically prepared from cobalt(II) chloride hexahydrate, to evaluate its response, selectivity, and detection limit. delta-sci.com Job's plot analysis is a common method used to determine the binding stoichiometry between the chemosensor and the cobalt ion, which is frequently found to be a 1:1 or 2:1 ratio. acs.orggoogle.com
The performance of these chemosensors is often benchmarked by their limit of detection (LOD), which quantifies the smallest concentration of cobalt that can be reliably measured.
Interactive Table: Examples of Chemosensors for Cobalt(II) Detection
| Chemosensor Type | Analyte | Detection Principle | Limit of Detection (LOD) | Observed Change |
|---|---|---|---|---|
| Naphthalimide-based (L) | Co²⁺ | Chelation-Enhanced Fluorescence (CHEF) | 0.26 µM | Pink to colorless, fluorescence enhancement |
| Schiff Base (Receptor L) | Co²⁺ | Fluorescence Quenching | Not specified | Yellow to red color change reagecon.com |
| Chrysoidine G (CG) | Co²⁺ | Colorimetric | 0.1 ppm | Yellow to light orange color change instrument-solutions.com |
| β-CD:1,2-DHAQ (2) | Co²⁺ | Photoinduced Electron Transfer (PET) | 22.7 nM | Fluorescence quenching (~80%) nemi.gov |
The optical changes observed in chemosensors upon binding with cobalt ions are governed by several photophysical mechanisms. The specific mechanism depends on the molecular structure of the sensor and the nature of its interaction with the cobalt ion.
Intramolecular Charge Transfer (ICT): In many colorimetric sensors, the binding of Co(II) alters the electron distribution within the sensor molecule. This can trigger an ICT process, where an electron moves from an electron-donating part of the molecule to an electron-accepting part. This shift in electron density changes the energy required for light absorption, resulting in a visible color change. acs.org For example, the interaction of a Schiff-base chemosensor with Co(II) can cause a red shift in its absorption spectrum due to ICT. acs.org
Chelation-Enhanced Fluorescence (CHEF): Some fluorimetric sensors are designed to be non-fluorescent or weakly fluorescent on their own. When they bind to a metal ion like cobalt, a rigid complex is formed. This increased rigidity restricts intramolecular rotations and vibrations that would otherwise quench fluorescence, leading to a significant "turn-on" of the fluorescence signal. acs.org A 1,8-naphthalimide-based sensor, for example, becomes fluorescent upon complexing with Co(II) due to the CHEF effect.
Photoinduced Electron Transfer (PET): PET is a common mechanism for "turn-off" or "turn-on" fluorescent sensors. In a typical PET sensor, a fluorescent part (fluorophore) is linked to a receptor that can bind cobalt. In the unbound state, an electron can transfer from the receptor to the excited fluorophore, quenching its fluorescence. When Co(II) binds to the receptor, it lowers the energy level of the receptor's electrons, preventing this transfer and thereby "turning on" the fluorescence. sigmaaldrich.com Conversely, for some sensors, the paramagnetic nature of Co(II) can facilitate electron transfer from the excited fluorophore to the metal ion, leading to fluorescence quenching. nemi.gov
Ligand-to-Metal Charge Transfer (LMCT): In some cases, the binding of the sensor (ligand) to the cobalt ion can result in the appearance of a new absorption band at a longer wavelength. This is caused by the transfer of an electron from the ligand's molecular orbital to the d-orbital of the cobalt ion, a process known as LMCT. acs.org
Spectroscopic Techniques for Trace Element Analysis
Cobalt(II) chloride hexahydrate is a fundamental compound for the quantitative analysis of cobalt in various samples using highly sensitive spectroscopic techniques. It is frequently used to prepare accurate and reliable calibration standards, which are essential for determining the concentration of cobalt in unknown samples. delta-sci.comnemi.gov
Atomic Absorption Spectroscopy (AAS) is a robust and widely used technique for determining the concentration of specific metal elements in a sample. In AAS, a solution containing the sample is aspirated into a flame, where it is vaporized and atomized. A light beam from a hollow-cathode lamp, specific to the element being analyzed (in this case, cobalt), is passed through the flame. The ground-state atoms in the flame absorb light at a characteristic wavelength, and the amount of light absorbed is proportional to the concentration of the element in the sample. academicjournals.org
For the analysis of cobalt, standard solutions of known concentrations are required to generate a calibration curve. Cobalt(II) chloride hexahydrate is an excellent choice for preparing these standards due to its high purity and solubility in water. reagecon.com A typical procedure involves accurately weighing a specific amount of CoCl₂·6H₂O, dissolving it in deionized water with a small amount of acid (like nitric acid) to prevent hydrolysis, and diluting it to a precise volume to create a stock solution. delta-sci.comiarc.fr This stock solution is then used to prepare a series of working standards by serial dilution. These standards are analyzed by AAS to create a calibration graph against which the absorbance of the unknown sample is compared to determine its cobalt concentration. academicjournals.org
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an even more powerful and sensitive technique for trace and ultra-trace element analysis. It combines a high-temperature inductively coupled plasma source with a mass spectrometer. The plasma atomizes and ionizes the atoms from the sample. The resulting ions are then passed into the mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for highly sensitive and specific detection.
Similar to AAS, accurate calibration is paramount for quantitative analysis by ICP-MS. High-purity cobalt(II) chloride hexahydrate is often used as the starting material for preparing cobalt standard solutions. acs.org Commercially available certified reference materials (CRMs) for cobalt analysis by ICP-MS are also frequently prepared from high-purity cobalt metal or salts like cobalt chloride, ensuring traceability to standards from institutions like the National Institute of Standards and Technology (NIST). nih.gov The preparation of these standards involves dissolving the cobalt compound in a dilute acid, typically nitric acid, to ensure stability and compatibility with the ICP-MS instrument. acs.orgnih.gov
Novel Sensor Development beyond Humidity Indication
The utility of cobalt(II) chloride hexahydrate extends beyond its traditional role as a humidity indicator and as a simple source of Co(II) ions for analysis. It serves as a versatile precursor for the synthesis of advanced nanomaterials and functional composites that are integrated into novel sensing platforms for a wide range of analytes, including various gases and biomolecules.
These advanced sensors often rely on the unique catalytic, electronic, or optical properties of the cobalt-containing materials derived from the hexahydrate precursor. For instance, cobalt oxide (Co₃O₄), synthesized from CoCl₂·6H₂O, is a p-type semiconductor widely explored for gas sensing applications. The sensing mechanism in these materials typically involves the adsorption of gas molecules onto the surface of the cobalt oxide nanostructures, which leads to a change in the material's electrical resistance. Doping tin dioxide (SnO₂) with cobalt, also derived from cobalt chloride, has been shown to enhance sensor response and lower the operating temperature for detecting gases like formaldehyde (B43269) and hydrogen. inorganicventures.com
Furthermore, cobalt(II) chloride hexahydrate is a key building block for synthesizing cobalt-based Metal-Organic Frameworks (MOFs). reagecon.com These materials possess high porosity and large surface areas, making them excellent candidates for sensor applications. A Co-MOF, synthesized using CoCl₂·6H₂O, was used to create a hybrid electrochemical sensor for the non-enzymatic detection of glucose. In another application, a cobalt gallate MOF film, prepared using cobalt chloride, was integrated with a quartz crystal microbalance (QCM) to create a highly sensitive sensor for detecting sulfur dioxide (SO₂) and nitrogen dioxide (NO₂). reagecon.com
Cobalt(II) chloride hexahydrate is also used to create nanocomposites for sensing. A nanocomposite of CoFe₂O₄/Ca-Alginate, where the cobalt ferrite (B1171679) (CoFe₂O₄) nanoparticles were synthesized using CoCl₂·6H₂O as a precursor, was developed as a novel nanosensor for the rapid detection of lead (Pb(II)) ions. It has also been used as a precursor in the synthesis of carbon quantum dots (CQDs) and other nanocomposites for creating non-enzymatic electrochemical sensors. google.com
Interactive Table: Applications of Cobalt(II) Chloride Hexahydrate in Novel Sensors
| Sensor Material | Precursor | Analyte Detected | Sensing Principle |
|---|---|---|---|
| Cobalt-doped Tin Dioxide (Co-SnO₂) | Cobalt(II) chloride hexahydrate | Formaldehyde, H₂, NH₃ | Chemiresistive (Change in electrical resistance) |
| Cobalt-based Metal-Organic Framework (Co-MOF) | Cobalt(II) chloride hexahydrate | Glucose | Electrochemical (Amperometric response) |
| Cobalt Gallate MOF on QCM | Cobalt(II) chloride hexahydrate reagecon.com | SO₂, NO₂ | Gravimetric (Change in quartz crystal frequency) |
| CoFe₂O₄/Ca-Alginate Nanocomposite | Cobalt(II) chloride hexahydrate | Pb(II) Ions | Gravimetric (QCM-based) |
| CQDs/Co₂(OH)₃Cl/NiCl(OH) Nanocomposite | Cobalt(II) chloride hexahydrate google.com | Glucose | Electrochemical |
Potentiometric Glucose Sensing Applications
Cobalt(II) chloride hexahydrate serves as a critical precursor material in the synthesis of advanced nanomaterials for potentiometric glucose sensing. The development of sensitive and selective glucose sensors is paramount in various fields, including medical diagnostics and food quality control. One notable application involves the creation of nickel cobalt oxide (NiCo₂O₄) nanostructures. mdpi.com These structures, synthesized via a hydrothermal method using cobalt(II) chloride hexahydrate and nickel chloride hexahydrate, are grown on a porous nickel foam substrate. mdpi.com This method produces a three-dimensional, needle-like morphology with a high surface area, which is advantageous for sensor applications. mdpi.com
The principle of the sensor lies in the immobilization of the enzyme glucose oxidase onto the NiCo₂O₄ nanostructures. mdpi.com The favorable porosity of the nanomaterial allows for a high degree of enzyme loading. mdpi.com The sensor operates on a potentiometric basis, where a potential difference is measured between a working electrode (the NiCo₂O₄ sensor) and a reference electrode. The redox properties of the binary metal oxide are exploited for the oxidation of glucose molecules. mdpi.com This enzymatic oxidation of glucose generates a measurable potential change that correlates with the glucose concentration.
Research findings have demonstrated the high performance of these cobalt-based glucose sensors. The developed sensor exhibits a wide linear detection range and high sensitivity. mdpi.com The unique nanostructure of the sensing material contributes to a rapid response time. mdpi.com Furthermore, the sensor has shown good reproducibility, repeatability, and stability, along with excellent selectivity for glucose over common interfering substances such as ascorbic acid, uric acid, and dopamine. mdpi.com These characteristics highlight the potential of using cobalt(II) chloride hexahydrate-derived nanomaterials for the development of effective and reliable potentiometric glucose sensors. mdpi.com
| Performance Metric | Value |
| Linear Detection Range | 0.005 mM to 15 mM mdpi.com |
| Sensitivity | 91.34 mV/decade mdpi.com |
| Response Time | < 10 seconds mdpi.com |
| Interferents Tested | Ascorbic acid, Uric acid, Dopamine mdpi.com |
Environmental Soil Moisture Content Prediction through Colorimetric Indicators
Cobalt(II) chloride hexahydrate is utilized as an effective colorimetric indicator for the prediction of soil moisture content, offering a simple and rapid alternative to time-consuming laboratory methods. asme.orgresearchgate.net This application leverages the hygrometric properties of cobalt(II) chloride, which undergoes a distinct color change in the presence of water. researchgate.net When anhydrous or in a low-moisture environment, it is blue; as it absorbs moisture, it transitions to various shades of lilac and eventually becomes pink when fully hydrated. researchgate.net
The methodology typically involves impregnating a filter paper with a cobalt(II) chloride hexahydrate solution. asme.org This prepared paper is then placed in contact with a soil specimen, often with a semipermeable membrane separating them to prevent migration of the cobalt salt into the soil. researchgate.net As the paper absorbs moisture from the soil, its color changes. asme.org The rate and extent of this color change can be quantified over time, for instance, by using photography-based hue value determination at set intervals. researchgate.net
Studies have shown a strong correlation between the gravimetric soil moisture content and the time required for the color of the cobalt chloride paper to change from blue to pink. asme.org Soils with higher moisture content induce a faster color change. asme.org More specifically, a strong positive linear relationship has been established between the soil moisture content and the slope of the linear portion of the hue-time relationship. asme.orgresearchgate.net This relationship has been validated across various soil types, including kaolinite, bentonite, and different sands, yielding high coefficients of determination (R²). asme.orgresearchgate.net This indicates that the colorimetric response of cobalt(II) chloride paper can provide a reliable and rapid method for the in-situ determination of soil moisture content. asme.org
| Soil Type | Coefficient of Determination (R²) |
| Kaolinite | 0.99 asme.org |
| Bentonite | 0.99 asme.org |
| Donna Fill | 0.91 asme.org |
| Silty Sand | 0.91 asme.org |
Q & A
Basic Research Questions
Q. What safety protocols are critical when handling cobalt chloride hexahydrate in laboratory settings?
- Methodological Guidance :
- Personal Protective Equipment (PPE) : Use nitrile or neoprene gloves (tested for permeability), face shields, and flame-retardant lab coats to prevent skin/eye contact .
- Ventilation : Employ local exhaust ventilation to avoid inhalation of dust or aerosols, as cobalt compounds are potential respiratory irritants .
- Storage : Store in airtight containers in cool (<25°C), dry conditions, isolated from organic materials and powdered metals to prevent exothermic reactions .
- Spill Management : Collect spills using wet brushing or vacuuming with HEPA filters, and dispose as hazardous waste .
Q. How does the hydration state of cobalt chloride (e.g., anhydrous vs. hexahydrate) influence experimental outcomes?
- Key Considerations :
- Colorimetric Sensitivity : The hexahydrate (pink) transitions to the anhydrous form (blue) at ~52°C, making it useful as a humidity indicator in controlled environments .
- Solubility : The hexahydrate is highly water-soluble (97 g/100 mL at 20°C), whereas the anhydrous form requires heating for dissolution. This impacts reagent preparation in aqueous reactions .
- Reactivity : The anhydrous form is more reactive in catalytic applications (e.g., organic synthesis), while the hexahydrate is preferred in ion-coordination studies due to its stable crystal structure .
Q. What standardized methods are used to assess the purity of this compound in academic research?
- Analytical Methods :
- Titration : EDTA complexometric titration under ammonia buffer (pH 10) with murexide indicator to quantify Co²⁺ content .
- Spectroscopy : UV-Vis spectroscopy (λ = 510 nm) to measure absorbance of CoCl₂ solutions, calibrated against certified reference materials (e.g., JIS K 8129) .
- Gravimetric Analysis : Dehydration at 140°C to determine water content, ensuring compliance with standards like GB/T 1270-2023 .
Advanced Research Questions
Q. How can this compound be optimized as a precursor in synthesizing layered double hydroxides (LDHs) for energy storage applications?
- Experimental Design :
- Co-Precipitation : Adjust pH to 9–10 using NaOH/Na₂CO₃ solutions with CoCl₂·6H₂O and AlCl₃ (molar ratio 2:1) under nitrogen atmosphere to prevent oxidation .
- Post-Synthesis Treatment : Hydrothermal aging at 120°C for 18 hours enhances crystallinity. Confirm structure via XRD (e.g., peaks at 11.6° and 23.4° for Co-Al LDH) .
- Performance Metrics : Electrochemical testing (CV, GCD) in 6 M KOH to evaluate specific capacitance (target: >800 F/g at 1 A/g) .
Q. What mechanisms underlie the mutagenic and carcinogenic risks associated with this compound, and how can these be mitigated in long-term studies?
- Risk Analysis :
- Genotoxicity : Co²⁺ ions induce oxidative DNA damage via Fenton-like reactions, confirmed by Ames tests (mutagenic in S. typhimurium TA98) .
- Carcinogenicity : IARC classifies cobalt compounds as Group 2B (possible human carcinogens). Use ≤1 ppm concentrations in cell cultures and implement strict waste protocols .
- Mitigation : Substitute with less toxic alternatives (e.g., MnCl₂) where possible. For essential use, pair with antioxidants (e.g., NAC) to reduce ROS generation .
Q. How do contradictions in reported toxicity data for this compound impact experimental design in biomedical research?
- Data Reconciliation Strategies :
- Dose-Dependent Effects : Lower concentrations (0.1–10 μM) mimic hypoxia-inducing effects (HIF-1α stabilization), while >50 μM induces apoptosis in cell lines . Validate via Western blot (HIF-1α) and MTT assays.
- Species Variability : Rodent models show higher renal toxicity vs. human cell lines. Use human primary cells or 3D organoids for translational relevance .
- Documentation : Adhere to OECD Guidelines (e.g., Test No. 473) for in vitro genotoxicity assays to standardize reporting .
Methodological Tables
Table 1 : Comparison of Hydration States and Applications
| Property | Anhydrous CoCl₂ | CoCl₂·6H₂O |
|---|---|---|
| Color | Blue | Pink |
| Density (g/cm³) | 3.35 | 1.92 |
| Solubility (H₂O, 20°C) | 43 g/100 mL (heated) | 97 g/100 mL |
| Common Use | Catalysis, desiccants | Protein crystallization, electrolytes |
Table 2 : Toxicity Thresholds in Model Systems
| Model System | LC₅₀/IC₅₀ | Endpoint |
|---|---|---|
| S. typhimurium TA98 | 5 mM (mutagenicity) | Reverse mutation assay |
| Rat (oral) | 766 mg/kg | Acute toxicity |
| Human HepG2 cells | 50 μM (apoptosis) | Caspase-3 activation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
